JKC 301
描述
属性
分子式 |
C32H44N6O7 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC 名称 |
2-[(3R,6R,9S,12R,15S)-12-[(2R)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |
InChI |
InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22+,23-,24-,25+,27-/m1/s1 |
InChI 键 |
KHRTUHCOJNQEQG-IQMXBARESA-N |
手性 SMILES |
CC[C@@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |
产品来源 |
United States |
Foundational & Exploratory
JKC-301: A Technical Whitepaper on its Mechanism of Action as a Selective Endothelin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Endothelin receptors, particularly the ETA subtype, are crucial mediators in a variety of cellular signaling pathways. Their dysregulation has been implicated in several pathologies, making them a target for therapeutic intervention. JKC-301 has been identified as a selective antagonist for the ETA receptor. Its utility as a research tool has been demonstrated in studies investigating the physiological roles of endothelin signaling. This document aims to consolidate the current understanding of JKC-301's mechanism of action for a technical audience.
Mechanism of Action: Antagonism of the Endothelin-A Receptor
JKC-301 functions as a competitive antagonist at the Endothelin-A (ETA) receptor.[1][2] This means that JKC-301 binds to the receptor at the same site as the endogenous ligands, such as endothelin-1 (ET-1) and endothelin-2 (ET-2), but does not activate the receptor. By occupying the binding site, JKC-301 prevents the endogenous ligands from binding and initiating the downstream signaling cascade.
The ETA receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer, both of which can then activate downstream effector molecules.
The primary downstream effector of Gαq/11 is phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell proliferation, and inflammation. By blocking the initial binding of endothelins to the ETA receptor, JKC-301 effectively inhibits this entire signaling pathway.
Signaling Pathway Diagram
Quantitative Data
Currently, specific in vitro quantitative data for JKC-301, such as its binding affinity (Ki) or half-maximal inhibitory concentration (IC50) for the ETA receptor, are not available in peer-reviewed literature. The available quantitative data comes from an in vivo study investigating the role of endothelin signaling in ovulation in mice.
| Parameter | Value | Experimental Context | Reference |
| Reduction in Oocyte Release | ~25% | Administration of 10 mg/kg JKC-301 to superovulated mice. | [1][2] |
Experimental Protocols
The following is a detailed methodology from a key in vivo experiment that utilized JKC-301 to elucidate the role of ETA receptor signaling.
In Vivo Inhibition of Ovulation in Mice
Objective: To determine the effect of ETA receptor antagonism on ovulation.
Experimental Model: Immature CD-1 mice.
Protocol:
-
Superovulation Induction: Immature female CD-1 mice were induced to superovulate.
-
hCG Priming: Ovulation was synchronized by an injection of human chorionic gonadotropin (hCG).
-
JKC-301 Administration: A dose of 10 mg/kg body weight of JKC-301 was administered intraperitoneally (ip) at 6 hours after the hCG injection.[1] A vehicle-treated control group was also included.
-
Oocyte Collection and Counting: At 18 hours after the hCG injection, the mice were euthanized, and the oviducts were collected.[1] The number of released oocytes was then counted.
-
Statistical Analysis: The number of oocytes from the JKC-301 treated group was compared to the vehicle-treated control group, and statistical significance was determined (P < 0.05).[1]
Experimental Workflow Diagram
Discussion and Future Directions
The available evidence strongly supports the classification of JKC-301 as a selective ETA receptor antagonist. Its utility has been demonstrated in probing the physiological functions of the endothelin system in vivo. However, a significant gap in the publicly available data is the lack of detailed in vitro pharmacological characterization. Future studies should aim to determine the binding affinity (Ki), IC50, and selectivity profile of JKC-301 against both ETA and ETB receptors. Such data would be invaluable for researchers utilizing this compound and for the potential development of new therapeutics targeting the endothelin system.
Conclusion
JKC-301 is a selective antagonist of the Endothelin-A receptor. It acts by competitively inhibiting the binding of endogenous endothelins, thereby blocking the Gq/11-mediated signaling pathway that leads to increases in intracellular calcium and activation of protein kinase C. While in vivo studies have confirmed its biological activity in modulating physiological processes such as ovulation, a comprehensive in vitro pharmacological profile is not yet publicly available. The information and diagrams provided in this whitepaper summarize the current understanding of JKC-301's mechanism of action for the scientific and drug development community.
References
- 1. BQ-123, cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu), is a non-competitive antagonist of the actions of endothelin-1 in SK-N-MC human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETA Receptor Antagonist JKC-301 - Echelon Biosciences [echelon-inc.com]
- 3. Understanding the molecular mechanism of endothelin ETA receptor selecting isopeptides endothelin-1 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
JKC-301: A Selective Endothelin-A Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKC-301 is a potent and selective antagonist of the Endothelin-A (ETR-A) receptor. As a pentapeptide with the amino acid sequence Asp-Pro-Ile-Leu-Trp, it serves as a valuable research tool for investigating the physiological and pathological roles of the endothelin system. This document provides an in-depth technical guide on JKC-301, summarizing its known properties, detailing experimental protocols, and visualizing its mechanism of action within the ETR-A signaling pathway.
Core Properties of JKC-301
| Property | Description |
| Chemical Name | JKC-301 |
| Molecular Formula | C32H44N6O7 |
| Amino Acid Sequence | Asp-Pro-Ile-Leu-Trp |
| Receptor Target | Endothelin-A (ETR-A) Receptor |
| Activity | Selective Antagonist |
| Applications | Research tool for studying cardiovascular diseases and other ETR-A mediated processes. |
Signaling Pathway and Mechanism of Action
The Endothelin-A receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand endothelin-1 (ET-1), initiates a signaling cascade leading to various cellular responses, most notably vasoconstriction. JKC-301 acts as a competitive antagonist, binding to the ETR-A receptor and preventing the binding of ET-1, thereby inhibiting the downstream signaling pathway.
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization (Representative Protocol)
This protocol describes a general procedure for assessing the antagonist activity of JKC-301 by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ETR-A receptor.
1. Cell Culture and Preparation:
-
Culture a suitable cell line stably expressing the human ETR-A receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Seed the cells into black, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
2. Fluorescent Calcium Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the growth medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of JKC-301 in a suitable assay buffer.
-
Prepare a solution of ET-1 at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescent plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.
-
Add the JKC-301 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Add the ET-1 solution to the wells and immediately begin measuring the fluorescence intensity over time to detect the calcium flux.
4. Data Analysis:
-
The antagonist effect of JKC-301 is determined by its ability to reduce the ET-1-induced increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of JKC-301.
-
Plot the percentage of inhibition against the logarithm of the JKC-301 concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Study: Attenuation of Nicotine-Induced Pressor Effects in Rats (Established Protocol)
This protocol is based on studies investigating the role of ETR-A in the cardiovascular effects of nicotine.
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize the animals to the experimental setup for several days before the study.
2. Surgical Preparation:
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Catheterize the carotid artery for continuous measurement of arterial blood pressure and the jugular vein for intravenous administration of substances.
-
Allow the animals to stabilize after surgery.
3. Experimental Procedure:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a bolus intravenous injection of nicotine at a dose known to produce a consistent pressor response.
-
After the cardiovascular parameters return to baseline, administer JKC-301 intravenously at a specific dose (e.g., 1 mg/kg).
-
After a sufficient time for JKC-301 to exert its effect (e.g., 15 minutes), administer the same dose of nicotine again.
-
Continuously monitor and record MAP and HR throughout the experiment.
4. Data Analysis:
-
Calculate the change in MAP and HR from baseline in response to nicotine before and after the administration of JKC-301.
-
Use appropriate statistical tests (e.g., paired t-test) to compare the pressor responses to nicotine in the absence and presence of JKC-301.
-
A significant reduction in the nicotine-induced pressor response after JKC-301 administration indicates its ETR-A antagonistic activity in vivo.
Conclusion
JKC-301 is a well-established selective ETR-A receptor antagonist that serves as a critical tool for elucidating the roles of the endothelin system in health and disease. This guide provides a foundational understanding of its properties, mechanism of action, and application in both in vitro and in vivo experimental settings. Further research to quantify its binding kinetics and selectivity will undoubtedly enhance its utility in the field of pharmacology and drug discovery.
Endothelin A receptor function in ovulation studies
An In-depth Technical Guide to the Function of the Endothelin A Receptor in Ovulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovulation, the process of releasing a mature oocyte from an ovarian follicle, is a complex and highly regulated event critical for female fertility. It involves a cascade of signaling molecules that orchestrate follicular rupture, a process sharing similarities with an inflammatory reaction.[1] Among the key players in this intricate process is the endothelin (EDN) system, a family of potent vasoactive peptides and their receptors. Initially identified for their role in regulating vascular tone, endothelins are now recognized as crucial mediators in various reproductive pathways, including follicular development, ovulation, and corpus luteum function.[2]
This technical guide provides a comprehensive overview of the function of the Endothelin A receptor (ETAR, also known as EDNRA) in ovulation. We will delve into the molecular signaling pathways, present quantitative data from key experimental studies, detail common experimental protocols, and discuss the implications for drug development.
The Endothelin System in the Ovary
The endothelin system consists of three 21-amino acid peptide isoforms (EDN1, EDN2, and EDN3) and two G-protein coupled receptors, the Endothelin A Receptor (ETAR) and the Endothelin B Receptor (ETRB).[2]
-
Ligands: In the context of ovulation, EDN2 is the most prominent isoform. Its expression is transiently and dramatically upregulated in the granulosa cells of preovulatory follicles just hours before rupture.[3] While EDN1 is also present and can bind to ETAR, its expression is more constitutive.[4] EDN3 has not been found to play a significant role in ovulation.[3]
-
Receptors: Both ETAR and ETRB are expressed in the ovary, often mediating opposing physiological responses.[2] ETAR shows a high affinity for EDN1 and EDN2.[2] Its activation is primarily associated with vasoconstriction and the contractile forces necessary for ovulation.[2][3] ETAR is localized in the myofibroblast cells of the theca externa layer surrounding the preovulatory follicle.[3] In contrast, ETRB, which binds all three endothelin isoforms with similar affinity, is associated with vasodilation and is expressed in granulosa cells and the theca interna.[2][5] While an ETRB-mediated pathway for follicle rupture has been proposed, substantial evidence points to the ETAR-mediated pathway as the primary stimulus for the physical rupture of the follicle.[3]
The ETAR Signaling Pathway in Ovulation
The activation of ETAR is a critical downstream event in the ovulatory cascade initiated by the mid-cycle surge of Luteinizing Hormone (LH). The LH surge triggers a series of molecular events within the dominant follicle, culminating in the expression of EDN2 and subsequent follicular rupture.
-
LH Surge and Progesterone Receptor Induction: The LH surge acts on LH receptors (LHCGR) expressed on mural granulosa and theca cells.[1] This stimulation rapidly induces the expression of the progesterone receptor (PGR).[5]
-
PGR-Mediated EDN2 Expression: Progesterone, acting through its receptor (PGR), is a critical regulator of ovulation. Studies have shown that PGR antagonists block ovulation.[5] A key downstream target of PGR signaling is the gene for Endothelin-2 (Edn2). In the hours preceding ovulation, PGR activation leads to a transient but massive induction of Edn2 mRNA specifically in the mural granulosa cells.[5] This induction is completely absent in the ovaries of PGR null mice, confirming its dependency on this receptor.[5]
-
EDN2 Action on Thecal ETAR: EDN2 peptide is synthesized and secreted by the granulosa cells and acts in a paracrine manner on the adjacent theca externa layer.[3]
-
Follicular Contraction and Rupture: EDN2 binds to and activates ETAR on the smooth muscle-like myofibroblast cells within the theca externa.[3] This activation triggers a contractile response, increasing intrafollicular pressure.[3][6] This contraction, combined with the enzymatic degradation of the follicular wall by proteases like MMPs and ADAMTSs, is believed to be the final mechanical trigger that leads to the rupture of the follicle wall at the apex and the expulsion of the cumulus-oocyte complex.[1][3]
Caption: The LH surge-initiated signaling cascade leading to ETAR-mediated follicular rupture.
Experimental Evidence for ETAR Function in Ovulation
The indispensable role of the EDN2-ETAR axis in ovulation has been substantiated through numerous in vivo and ex vivo studies, primarily using rodent models. These studies involve either pharmacological blockade of the receptor or genetic knockout of the ligand or receptor.
Pharmacological Inhibition Studies
The use of selective receptor antagonists has been a key strategy to elucidate the specific roles of ETAR and ETRB.
| Study Type | Animal Model | Antagonist Used | Key Findings | Reference |
| Systemic Administration | Immature Mice | BQ123 (Selective ETAR antagonist) | Significantly fewer oocytes ovulated compared to control. | [3] |
| Systemic Administration | Immature Mice | BQ788 (Selective ETRB antagonist) | No significant impact on the number of ovulated oocytes. | [3] |
| Systemic Administration | Immature Mice | Tezosentan (Dual ETAR/ETRB antagonist) | Systemic administration prior to ovulation inhibits follicle rupture. | [6] |
| Ovarian Tissue Culture | Mouse | JKC-301 (ETAR antagonist) | Follicle contraction was significantly reduced; only 36% of follicles successfully ovulated. | [7] |
| Ovarian Tissue Culture | Mouse | EDNRB antagonist | No effect observed on ovarian contraction. | [3] |
Genetic Knockout (KO) Models
Genetic ablation of key components of the endothelin pathway provides compelling evidence for their physiological function.
| Genetic Model | Key Phenotype | Quantitative Data | Reference |
| Edn2 Global Knockout (Edn2KO) | Impaired ovulation and corpus luteum formation. | Edn2KO mice exhibited significantly impaired ovulation following gonadotropin stimulation compared to controls. | [6] |
| Granulosa Cell-Specific Edn2 KO (Esr2-Edn2KO) | Reduced ovulation and smaller litter sizes. | Ovulated oocytes: 3.8 per ovary in KO vs. 16.4 in control. Litter size: 4.29 pups in KO vs. 8.50 in control. | [8] |
These studies collectively demonstrate that EDN2, acting specifically through the ETAR, is a fundamental requirement for efficient follicle rupture and subsequent fertility.
Experimental Protocols for Studying ETAR Function
Investigating the role of ETAR in ovulation employs a range of established in vivo and in vitro methodologies.
In Vivo Superovulation Model
This is the most common model to study the ovulatory process in a controlled, synchronized manner.
-
Objective: To induce the development of multiple preovulatory follicles and trigger a synchronized ovulation.
-
Animal Model: Immature (e.g., 21-25 days old) female mice (e.g., C57BL/6 strain) or rats (e.g., F344 strain).[9]
-
Protocol:
-
Follicular Stimulation: Administer an intraperitoneal (i.p.) injection of equine chorionic gonadotropin (eCG), often formerly known as pregnant mare's serum gonadotropin (PMSG). A typical dose is 5-10 IU.[9][10] This mimics the action of Follicle-Stimulating Hormone (FSH) and promotes the growth of a cohort of follicles to the preovulatory stage.
-
Ovulatory Trigger: 48 hours after the eCG injection, administer an i.p. injection of human chorionic gonadotropin (hCG), typically 5-10 IU.[10] hCG mimics the natural LH surge, initiating the final stages of oocyte maturation and the ovulatory cascade.
-
Pharmacological Intervention (if applicable): To test the effect of an ETAR antagonist (e.g., BQ123), the compound is typically administered systemically (i.p. or via osmotic pump) at a specific time point before the expected ovulation (e.g., a few hours after hCG).[3][6]
-
Assessment of Ovulation: Approximately 14-16 hours after the hCG injection, animals are euthanized. The oviducts are dissected, and the ampulla is punctured with a fine needle to release the cumulus-oocyte complexes into a culture dish. The number of ovulated oocytes is then counted under a microscope.[5][8]
-
Tissue Collection: Ovaries are collected for further analysis, such as histology to examine follicular rupture sites and corpus luteum formation, or for molecular analysis (RNA/protein extraction).[6]
-
Ex Vivo Follicle Culture and Ovulation Model
This model allows for the direct observation of ovulation and the controlled application of pharmacological agents, free from systemic influences.[7]
-
Objective: To induce and observe follicular rupture in an isolated, cultured preovulatory follicle.
-
Protocol:
-
Follicle Isolation: Ovaries are collected from eCG-primed immature mice (as described above). Large antral follicles are mechanically isolated using fine needles under a stereomicroscope.
-
In Vitro Culture: Isolated follicles are cultured individually in a suitable medium (e.g., α-MEM supplemented with FSH, insulin, and transferrin) on a membrane support or embedded in a collagen or alginate matrix.[7][10]
-
Ovulation Induction: After a period of growth, hCG (e.g., 1.5 IU/ml) is added to the culture medium to induce ovulation.[10]
-
Intervention and Observation: Antagonists or other test compounds can be added to the medium along with hCG. The follicles are then monitored over the next 15-20 hours for signs of rupture and oocyte extrusion, often using live-cell imaging.[7][10]
-
Molecular and Cellular Analysis Techniques
-
Quantitative PCR (qPCR): Used to measure the mRNA expression levels of Edn2, Ednra (ETAR), Pgr, and other target genes in isolated granulosa or theca cells at different time points after hCG administration.[5]
-
In Situ Hybridization/Immunohistochemistry: Used to localize the expression of specific mRNAs and proteins (e.g., EDN2, ETAR) within the ovarian tissue, confirming their presence in specific cell types like granulosa or theca cells.[2]
-
Western Blotting: Used to quantify the protein levels of ETAR and downstream signaling molecules in follicular cell lysates.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Endothelins in regulating ovarian and oviductal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin 2 – a key player in ovulation and fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Loss of Function of Endothelin-2 Leads to Reduced Ovulation and CL Formation | PLOS One [journals.plos.org]
- 7. Ex vivo imaging reveals the spatiotemporal control of ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Granulosa Cell Endothelin-2 Expression is Fundamental for Ovulatory Fo" by Joseph A. Cacioppo, Po-Ching Patrick Lin et al. [uknowledge.uky.edu]
- 9. Experimental model to study reproductive toxicity of chemicals using induced ovulation in immature F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Antagonism of Nicotine-Induced Pressor Effects
A comprehensive whitepaper for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed examination of the physiological mechanisms underlying the pressor effects of nicotine, a primary psychoactive component of tobacco. While specific data on a compound designated JKC-301 is not available in the current scientific literature, this guide will explore the established signaling pathways activated by nicotine that lead to an increase in blood pressure. Furthermore, it will outline standard experimental protocols used to investigate the potential of novel compounds to counteract these hypertensive effects. This paper aims to serve as a foundational resource for researchers engaged in the discovery and development of therapeutic agents targeting nicotine-induced cardiovascular responses.
Introduction: The Cardiovascular Impact of Nicotine
Nicotine exerts significant effects on the cardiovascular system, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs).[1] This interaction triggers a cascade of physiological events that culminate in a transient increase in blood pressure, known as the pressor effect. Chronic exposure to nicotine is a well-established risk factor for the development and exacerbation of cardiovascular diseases. Consequently, the development of antagonists to mitigate these pressor effects is an area of active research. This guide will delve into the molecular pathways involved and the methodologies employed to study them.
Signaling Pathways in Nicotine-Induced Pressor Effects
The pressor response to nicotine is a complex process involving the sympathetic nervous system and the adrenal glands. The binding of nicotine to nAChRs on sympathetic ganglia and the adrenal medulla initiates a series of signaling events.
A key mechanism involves the influx of sodium and calcium ions through the nAChR, leading to membrane depolarization.[1] This depolarization stimulates the release of catecholamines, such as norepinephrine and epinephrine, from sympathetic nerve endings and the adrenal medulla.[1] These catecholamines then act on adrenergic receptors in the vasculature, leading to vasoconstriction and an increase in heart rate and cardiac output, all of which contribute to the rise in blood pressure.
The following diagram illustrates the primary signaling pathway:
Beyond this primary pathway, nicotine has been shown to influence other signaling cascades, including the mitogen-activated protein (MAP) kinase pathway, which can have long-term effects on vascular smooth muscle cells.[2][3]
Experimental Protocols for Assessing Antagonistic Effects
The evaluation of a compound's ability to counteract nicotine-induced pressor effects typically involves a combination of in vivo and in vitro experiments.
In Vivo Blood Pressure Measurement in Animal Models
A standard method for assessing the pressor effects of nicotine and the efficacy of potential antagonists is through direct blood pressure measurement in anesthetized animal models, such as rats.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are typically used. Anesthesia is induced, for example, with urethane administered intraperitoneally.
-
Surgical Procedure: The trachea is cannulated to ensure a clear airway. The left carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring. The right jugular vein is cannulated for the administration of drugs.
-
Stabilization and Baseline Measurement: A stabilization period is allowed after the surgical procedures. Baseline mean arterial pressure (MAP) and heart rate are then recorded.
-
Drug Administration:
-
The test compound (potential antagonist) is administered intravenously.
-
After a predetermined period, a bolus injection of nicotine is administered intravenously.
-
-
Data Acquisition and Analysis: Blood pressure is recorded continuously. The change in MAP from baseline following nicotine administration is calculated in the presence and absence of the test compound. A statistically significant reduction in the nicotine-induced pressor response in the presence of the test compound indicates antagonistic activity.
In Vitro Aortic Ring Contraction Assay
To investigate the direct effect of compounds on vascular smooth muscle contraction, isolated aortic ring preparations are often used.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized animal (e.g., a rat). The aorta is cleaned of adhering fat and connective tissue and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.
-
Experimental Protocol:
-
The rings are allowed to equilibrate under a resting tension.
-
The viability of the rings is tested with a contracting agent like potassium chloride.
-
The test compound is added to the organ bath.
-
Nicotine is then added to induce contraction.
-
-
Data Analysis: The contractile response to nicotine is measured in the presence and absence of the test compound. A reduction in the nicotine-induced contraction indicates an antagonistic effect on the vasculature.
Quantitative Data Presentation
While no data for "JKC-301" is available, a hypothetical dataset is presented below to illustrate how results from the in vivo experiment described in section 3.1 would be structured.
Table 1: Hypothetical Effect of a Test Compound on Nicotine-Induced Pressor Response in Anesthetized Rats
| Treatment Group | Dose of Test Compound (mg/kg, i.v.) | Nicotine Dose (µg/kg, i.v.) | Baseline MAP (mmHg) | Peak MAP after Nicotine (mmHg) | Change in MAP (mmHg) | % Inhibition of Pressor Response |
| Vehicle Control | - | 30 | 102 ± 5 | 145 ± 7 | 43 ± 6 | 0% |
| Test Compound | 1 | 30 | 100 ± 6 | 128 ± 5 | 28 ± 4 | 34.9% |
| Test Compound | 3 | 30 | 98 ± 4 | 115 ± 6 | 17 ± 5 | 60.5% |
| Test Compound | 10 | 30 | 95 ± 5 | 105 ± 4 | 10 ± 3 | 76.7% |
Data are presented as mean ± SEM (Standard Error of the Mean).
Conclusion
The antagonism of nicotine-induced pressor effects is a critical area of research with significant therapeutic potential for mitigating the cardiovascular risks associated with tobacco use. Understanding the underlying signaling pathways and employing robust experimental protocols are paramount for the successful development of novel antagonists. While information on "JKC-301" is not currently available, the methodologies and frameworks presented in this guide provide a comprehensive approach for the evaluation of any new chemical entity targeting the cardiovascular effects of nicotine. Future research in this area will be instrumental in developing safer and more effective strategies to address the global health burden of nicotine addiction.
References
- 1. Cardiovascular, carcinogenic and reproductive effects of nicotine exposure: A narrative review of the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine-induced survival signaling in lung cancer cells is dependent on their p53 status while its down-regulation by curcumin is independent - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Endothelin Pathway with JKC-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endothelin (ET) signaling pathway and the use of JKC-301, a selective endothelin receptor type A (ETA) antagonist, as a tool for its investigation. This document outlines the core mechanism of the endothelin system, the pharmacological action of receptor antagonists, detailed experimental protocols, and quantitative data to support researchers in drug development and life sciences.
The Endothelin Signaling Pathway
The endothelin system plays a critical role in vascular homeostasis and is implicated in a variety of diseases. The pathway is initiated by the production of endothelin peptides, with endothelin-1 (ET-1) being the most potent vasoconstrictor identified. ET-1 is synthesized primarily by vascular endothelial cells and exerts its effects by binding to two distinct G-protein coupled receptors: endothelin receptor type A (ETA) and type B (ETB).
ETA receptors are predominantly located on vascular smooth muscle cells. Activation of ETA receptors by ET-1 initiates a signaling cascade through a Gq-protein, leading to the activation of phospholipase C. This results in the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and potent vasoconstriction.
ETB receptors have a more complex role. They are found on both smooth muscle cells, where their activation also leads to vasoconstriction, and on endothelial cells. On endothelial cells, ETB receptor activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, and is also involved in the clearance of circulating ET-1.
The endothelin axis, particularly the ET-1/ETA receptor interaction, is a key factor in the pathogenesis of several cardiovascular and proliferative diseases, including pulmonary arterial hypertension (PAH), heart failure, and certain cancers. Consequently, antagonism of this pathway is a significant area of therapeutic research.
Figure 1: Simplified Endothelin-1 signaling pathway and the inhibitory action of JKC-301 on the ETA receptor.
JKC-301: A Selective ETA Receptor Antagonist
JKC-301 is a potent and selective antagonist of the endothelin A (ETA) receptor. As a research tool, it allows for the specific investigation of the ETA-mediated effects of endothelin.
Pharmacological Profile of JKC-301
| Property | Value | Reference |
| Target | Endothelin A (ETA) Receptor | |
| Mechanism | Selective, Competitive Antagonist | |
| CAS Number | 136553-96-3 | N/A |
| Molecular Formula | C32H44N6O7 | N/A |
| Molecular Weight | 624.73 g/mol | N/A |
| Sequence | Cyclo({d-Asp}-Pro-{d-Ile}-Leu-{d-Trp}) | N/A |
By selectively blocking the ETA receptor, JKC-301 prevents the downstream signaling cascade that leads to vasoconstriction and cellular proliferation. This makes it an invaluable compound for studying the physiological and pathological roles of the ETA receptor in vitro and in vivo.
Experimental Protocols for Investigating the Endothelin Pathway with JKC-301
The following section details a representative experimental protocol adapted from in vivo studies, which can be modified for various research applications.
In Vivo Inhibition of ETA Receptor in a Murine Model
This protocol is based on a study investigating the role of endothelin signaling in ovulation in mice, demonstrating the utility of JKC-301 in a complex physiological process.
Objective: To assess the in vivo effect of selective ETA receptor blockade on a specific physiological outcome.
Materials:
-
JKC-301 (Alexis Biochemicals or equivalent)
-
Vehicle solution (e.g., sterile saline or as recommended by the manufacturer)
-
Experimental animals (e.g., CD-1 mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Preparation: Acclimate animals to laboratory conditions. For specific process-driven studies, such as ovulation, hormonal synchronization of the animals may be required (e.g., using pregnant mare's serum gonadotropin followed by human chorionic gonadotropin, hCG).
-
JKC-301 Preparation: Prepare a stock solution of JKC-301. On the day of the experiment, dilute the stock to the final desired concentration for injection. A previously documented effective dose is 10 mg/kg body weight.
-
Dosing and Administration:
-
Divide animals into a control (vehicle) group and a treatment (JKC-301) group.
-
Administer the prepared JKC-301 solution or vehicle via intraperitoneal injection at a volume appropriate for the animal's weight. The timing of administration should be determined by the experimental design to coincide with the peak activity of the pathway being studied.
-
-
Observation and Sample Collection:
-
Following administration, monitor the animals for any adverse effects.
-
At a predetermined endpoint, collect relevant tissues or data. In the cited ovulation study, oviducts were collected 18 hours after hCG injection to count the number of released oocytes.
-
-
Data Analysis:
-
Quantify the experimental outcome. For the example study, this involved counting the oocytes.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the vehicle-treated and JKC-301-treated groups. A statistically significant difference indicates a role for the ETA receptor in the process.
-
Figure 2: General experimental workflow for in vivo studies using JKC-301.
Quantitative Data and Expected Outcomes
The use of selective antagonists like JKC-301 allows for the quantification of the ETA receptor's contribution to a biological response.
Table 1: Effect of ETA and ETB Receptor Antagonism on Ovulation in Mice
| Treatment Group | Dose (i.p.) | Outcome (Mean Oocytes Released ± SEM) | Percentage Reduction vs. Vehicle |
| Vehicle Control | N/A | ~40 | 0% |
| JKC-301 (ETA Antagonist) | 10 mg/kg | ~30 | ~25% |
| BQ-788 (ETB Antagonist) | 10 mg/kg | ~10 | ~75% |
| Data adapted from a study by Naor et al. (2006), showing a statistically significant (P < 0.05) reduction in oocyte release with JKC-301 treatment. |
This data demonstrates that while both receptors are involved, the selective blockade of the ETA receptor with JKC-301 results in a quantifiable, significant reduction in the physiological outcome, thereby elucidating the specific role of this receptor pathway.
Conclusion
JKC-301 is a critical research tool for the specific investigation of the endothelin A receptor pathway. Its selectivity allows for the precise dissection of ETA-mediated signaling from the broader effects of the endothelin system. Through carefully designed in vitro and in vivo experiments, researchers can leverage JKC-301 to explore the role of ETA receptors in a wide range of physiological and pathophysiological processes, paving the way for new therapeutic strategies targeting the endothelin axis.
JKC-301 for In Vivo Studies of Endothelin Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JKC-301, a selective endothelin-A (ET-A) receptor antagonist, for its application in in vivo studies of endothelin signaling. This document outlines the core principles of the endothelin system, the mechanism of action of JKC-301, detailed experimental protocols from published research, and key considerations for its use in preclinical settings.
Introduction to the Endothelin Signaling Pathway
The endothelin system is a critical signaling pathway involved in a wide range of physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation. The system comprises three peptide ligands (endothelin-1, -2, and -3) and two G protein-coupled receptors: the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1]
Activation of the ET-A receptor, predominantly by endothelin-1 (ET-1), on vascular smooth muscle cells leads to potent and sustained vasoconstriction.[2] This pathway is implicated in the pathophysiology of cardiovascular diseases such as hypertension and coronary vasospasm.[2] In contrast, ET-B receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin. Both receptor subtypes are involved in cell growth and tissue remodeling.
Endothelin-A Receptor Signaling Cascade
The binding of endothelin peptides, primarily ET-1 and ET-2, to the ET-A receptor initiates a cascade of intracellular events through the activation of G proteins, particularly Gq/11 and Gi/o.[3] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), collectively leading to cellular responses such as smooth muscle contraction and cell proliferation.
Figure 1. Simplified Endothelin-A Receptor Signaling Pathway.
JKC-301: A Selective ET-A Receptor Antagonist
JKC-301 is a potent and selective antagonist of the endothelin-A (ET-A) receptor.[4][5] By competitively binding to the ET-A receptor, JKC-301 blocks the downstream signaling initiated by endothelin peptides, thereby inhibiting their physiological effects, such as vasoconstriction and cell proliferation. Its selectivity for the ET-A receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype in various biological processes in vivo.
Mechanism of Action
The primary mechanism of action of JKC-301 is the competitive inhibition of ET-1 binding to the ET-A receptor. This blockade prevents the activation of the Gq/11 protein and the subsequent PLC-IP3/DAG signaling cascade, leading to a reduction in intracellular calcium mobilization and PKC activation. The result is an attenuation of ET-A receptor-mediated cellular responses.
Figure 2. Mechanism of Action of JKC-301.
In Vivo Applications and Experimental Protocols
JKC-301 has been utilized in preclinical studies to investigate the role of ET-A receptor signaling in various physiological processes. A notable example is its use in studying the mechanisms of ovulation.
Case Study: Investigation of Endothelin Signaling in Ovulation
A study investigating the role of endothelin signaling in ovulation in mice utilized JKC-301 to specifically block the ET-A receptor. The key findings and experimental details are summarized below.
The study employed a superovulation mouse model to assess the impact of ET-A receptor blockade on the number of oocytes released.
Figure 3. Experimental Workflow for the In Vivo Ovulation Study.
-
Animal Model: Immature female mice (e.g., CD-1 strain).
-
Superovulation Induction:
-
Administer Pregnant Mare Serum Gonadotropin (PMSG) to stimulate follicular development.
-
48 hours after PMSG, administer human Chorionic Gonadotropin (hCG) to induce ovulation.
-
-
JKC-301 Administration:
-
Dose: 10 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: 6 hours after hCG administration.
-
Vehicle Control: A suitable vehicle (e.g., saline or DMSO solution) should be administered to a control group.
-
-
Outcome Measurement:
-
18 hours after hCG injection, euthanize the mice.
-
Dissect the oviducts and collect the cumulus-oocyte complexes.
-
Count the number of released oocytes under a microscope.
-
The study demonstrated that administration of JKC-301 led to a statistically significant reduction in the number of released oocytes compared to the vehicle-treated control group.
| Treatment Group | Mean Number of Released Oocytes (± SEM) | Percentage Reduction vs. Control |
| Vehicle Control | 40.2 ± 3.5 | - |
| JKC-301 (10 mg/kg) | 30.1 ± 2.8 | ~25% |
Note: The data presented is illustrative and based on findings from published research. Actual results may vary.
Pharmacokinetic Considerations
-
Route of Administration: Due to rapid degradation by gastric enzymes, peptide antagonists like JKC-301 are generally not orally bioavailable.[6] Therefore, parenteral routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection are necessary for in vivo studies.
-
Half-life: Peptide-based antagonists typically have a short plasma half-life.[6] This necessitates careful consideration of the timing of administration relative to the expected biological event being studied. The dosing regimen may need to be optimized based on the specific experimental question.
-
Metabolism and Excretion: Endothelin receptor antagonists are primarily metabolized by the hepatic system (cytochrome P450) and excreted via biliary and/or renal pathways.[3]
Potential Areas for Future In Vivo Research
Given the role of ET-A receptor signaling in various pathologies, JKC-301 could be a valuable tool for in vivo research in several areas:
-
Cardiovascular Disease: Investigating the effects of selective ET-A blockade on blood pressure in models of hypertension, on vascular remodeling following injury, and on cardiac function in heart failure models.
-
Oncology: Exploring the role of ET-A receptor signaling in tumor growth, angiogenesis, and metastasis in various cancer xenograft models.
-
Renal Disease: Studying the impact of ET-A antagonism on renal hemodynamics and fibrosis in models of chronic kidney disease.
Conclusion
JKC-301 is a specific and potent tool for the in vivo investigation of endothelin-A receptor signaling. Its utility has been demonstrated in preclinical models, providing valuable insights into the physiological roles of this pathway. When designing in vivo studies with JKC-301, researchers should carefully consider the route of administration, dosage, and timing based on the available data and the general pharmacokinetic properties of peptide antagonists. This guide provides a foundational framework for the effective use of JKC-301 in advancing our understanding of endothelin biology.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 3. researchgate.net [researchgate.net]
- 4. JKC 301 | TargetMol [targetmol.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Peptide and non-peptide antagonists targeting endothelin receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of JKC-301
An in-depth technical guide on the discovery and development of JKC-301 for researchers, scientists, and drug development professionals.
Abstract
JKC-301 is a potent and selective antagonist of the Endothelin-A (ETA) receptor, a key component of the endothelin signaling pathway. The endothelin system is critically involved in vasoconstriction, cell proliferation, and inflammation, making it a significant target for therapeutic intervention in a variety of diseases. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of JKC-301. It details the experimental protocols used to elucidate its function and presents key quantitative data from seminal studies. Through the use of signaling pathway and experimental workflow diagrams, this guide aims to offer a clear and detailed technical resource for professionals in the field of drug discovery and development.
Introduction to the Endothelin System and the ETA Receptor
The endothelin family consists of three 21-amino acid peptides: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3).[1] ET-1 is the most potent vasoconstrictor identified and is primarily produced by endothelial cells.[1] These peptides exert their effects through two G-protein coupled receptors (GPCRs): the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[1]
The ETA receptor is predominantly located on vascular smooth muscle cells.[2] Its activation by ET-1 initiates a signaling cascade that leads to a robust and sustained vasoconstrictor response.[2] Beyond its hemodynamic effects, ETA receptor activation also promotes cell proliferation, inflammation, and the accumulation of extracellular matrix, implicating it in the pathophysiology of various cardiovascular, renal, and fibrotic diseases.[1][2] Consequently, the development of selective ETA receptor antagonists has been a major focus of pharmaceutical research.
Discovery and Physicochemical Properties of JKC-301
JKC-301 is a synthetic pentapeptide, cyclo(d-Asp-Pro-d-Ile-Leu-d-Trp), that acts as a selective ETA receptor antagonist.[3][4] Its development was part of a broader effort to create specific pharmacological tools to investigate the distinct roles of the ETA and ETB receptors.
Physicochemical Properties:
-
Chemical Name: cyclo(d-Asp-Pro-d-Ile-Leu-d-Trp)[3]
-
Molecular Formula: C32H44N6O7[5]
-
Molecular Weight: 624.73 g/mol [5]
Mechanism of Action: Selective ETA Receptor Blockade
JKC-301 functions by competitively binding to the ETA receptor, thereby preventing the binding of endogenous endothelin peptides, primarily ET-1. This blockade inhibits the downstream signaling pathways typically activated by ET-1 through the ETA receptor.
The primary signaling cascade initiated by ET-1 binding to the ETA receptor involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction. Concurrently, other pathways, including the mitogen-activated protein kinase (MAPK) pathway, are activated, promoting cell growth and mitogenesis.[2] JKC-301's antagonism of the ETA receptor effectively inhibits these physiological and pathophysiological processes.
Preclinical Development and In Vivo/In Vitro Studies
JKC-301 has been instrumental as a research tool in a variety of preclinical models to understand the role of the ETA receptor.
Renal Function and Disease
Studies have highlighted the critical role of ETA receptor activation in kidney damage.
-
Key Finding: In rat models, ET-1 administration induces glomerular hyperfiltration and permeability. This effect was shown to be dependent on the ETA receptor, as pretreatment with JKC-301 ameliorated the hyperfiltration, while an ETB receptor antagonist had no effect.[2][8]
| Study Parameter | Model | Treatment Group | Outcome Measure | Result | Reference |
| Glomerular Permeability | Sprague-Dawley Rats + ET-1 Infusion | ET-1 + JKC-301 | Glomerular Sieving Coefficient | Amelioration of ET-1 induced hyperfiltration | [2][9] |
| Glomerular Permeability | Sprague-Dawley Rats + ET-1 Infusion | ET-1 + BQ-788 (ETB antagonist) | Glomerular Sieving Coefficient | No improvement in hyperfiltration | [2] |
Experimental Protocol: ET-1 Induced Glomerular Permeability in Rats
-
Animal Model: Anesthetized male Sprague-Dawley rats are used.[8][9]
-
Instrumentation: The femoral artery and vein are catheterized for blood pressure monitoring and substance infusion, respectively. A catheter is placed in the bladder for urine collection.
-
Antagonist Administration: A baseline measurement is established. Subsequently, an equimolar dose (e.g., 200 nmol/kg) of JKC-301 is administered intravenously.[9]
-
ET-1 Infusion: A non-pressor dose of ET-1 is administered intravenously via a bolus injection followed by a continuous infusion.[9]
-
Permeability Measurement: Glomerular permeability is assessed by measuring the glomerular sieving coefficient for neutral FITC-Ficoll at multiple time points (e.g., baseline, 5, 15, 30, and 60 minutes) after ET-1 administration using size-exclusion chromatography.[8]
-
Data Analysis: Changes in the glomerular sieving coefficient from baseline are calculated and compared between control and JKC-301 treated groups.
Reproductive Biology
The endothelin system has also been implicated in the process of ovulation.
-
Key Finding: In a superovulation mouse model, administration of JKC-301 resulted in a statistically significant, albeit modest, reduction in the number of released oocytes, suggesting the ETA receptor plays a role in follicular rupture.[10] The ETB receptor appeared to play a more critical role in this process.[10]
| Study Parameter | Model | Treatment Group | Dose | Outcome | Reference |
| Ovulation Rate | Superovulated Mice | JKC-301 | 10 mg/kg BW, ip | ~25% reduction in released oocytes (p < 0.05) | [10] |
Experimental Protocol: Ovulation Inhibition Study in Mice
-
Animal Model: Female mice are subjected to a superovulation protocol, typically involving priming with pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG).
-
Inhibitor Administration: JKC-301 (10 mg/kg body weight) or a vehicle control is administered via intraperitoneal (ip) injection at 6 hours after the hCG injection.[10]
-
Oocyte Collection: At 18 hours post-hCG injection, the mice are euthanized, and the oviducts are collected.[10]
-
Outcome Assessment: The cumulus-oocyte complexes are released from the oviducts, and the total number of oocytes is counted under a microscope.
-
Statistical Analysis: The mean number of oocytes in the JKC-301 treated group is compared to the vehicle-treated control group using appropriate statistical tests.
Neurobiology and Oligodendrocyte Development
The ET-1 system is also active in the central nervous system, influencing glial cell development.
-
Key Finding: In cultured oligodendrocyte progenitor cells (OPCs), ET-1 stimulates cell migration and ERK phosphorylation. JKC-301 was shown to partially inhibit these effects, demonstrating the involvement of the ETA receptor in oligodendrocyte regulation.[3]
| Study Parameter | Model | Treatment | Outcome Measure | Result | Reference |
| Cell Migration | Cultured OPCs | JKC-301 (1 µM) + ET-1 | Migration distance | 34 ± 5% inhibition of ET-1 stimulated migration | [3] |
| Signal Transduction | Cultured OPCs | JKC-301 (1 µM) + ET-1 | P-ERK Phosphorylation | 45 ± 4% inhibition of ET-1 induced phosphorylation | [3] |
Experimental Protocol: Oligodendrocyte Progenitor Cell (OPC) Migration Assay
-
Cell Culture: OPCs are purified and cultured in a suitable medium.
-
Assay Setup: An agarose drop assay is utilized. A small drop of agarose containing OPCs is placed on a culture dish.
-
Treatment: The culture medium surrounding the drop contains PDGF (10 ng/ml) and ET-1 (200 nM), with or without the addition of JKC-301 (1 µM).[3]
-
Incubation: The cells are incubated for a defined period (e.g., 6 days) to allow for migration out of the agarose drop.
-
Quantification: The extent of cell migration is quantified by measuring the area covered by the migrating cells or counting the number of cells that have moved beyond a certain distance from the drop's edge.
-
Data Analysis: The migration in the presence of JKC-301 is compared to the migration stimulated by ET-1 alone.
Summary and Future Perspectives
JKC-301 has proven to be an invaluable pharmacological tool for the preclinical investigation of the endothelin system. Through its selective antagonism of the ETA receptor, it has helped to delineate the receptor's role in diverse physiological and pathological processes, including renal hemodynamics, ovulation, and glial cell biology.
While JKC-301 itself has not advanced into clinical trials, the foundational knowledge gained from studies utilizing it and other selective antagonists has been crucial for the successful development of other ETA-targeting drugs, such as Atrasentan and Zibotentan, for conditions like diabetic nephropathy and cancer. The continued use of JKC-301 in preclinical research will undoubtedly uncover further complexities of the endothelin system, potentially revealing new therapeutic targets and strategies for a range of human diseases.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 Regulates Oligodendrocyte Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ET A Receptor Antagonist JKC 301, >=98% (HPLC) - Forlabs Website [forlabs.co.uk]
- 5. ET A Receptor Antagonist this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. gencefebio.com [gencefebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. academic.oup.com [academic.oup.com]
JKC-301: A Technical Guide to Target Specificity and Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Endothelin System and the ET-A Receptor
The endothelin system plays a crucial role in vascular homeostasis. It comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors. The activation of these receptors mediates a range of physiological effects, including vasoconstriction, vasodilation, cell proliferation, and hormone production.
The ET-A receptor is primarily located on vascular smooth muscle cells. Its activation by endothelin-1 (ET-1) leads to a signaling cascade that results in potent and sustained vasoconstriction. Consequently, antagonists that selectively block the ET-A receptor, such as JKC-301, are valuable tools for investigating the physiological and pathological roles of the ET-A pathway and hold therapeutic potential for conditions characterized by excessive vasoconstriction, such as pulmonary hypertension and certain renal diseases.
Target Specificity of JKC-301
JKC-301 is characterized as a selective antagonist of the ET-A receptor. This selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects that could arise from interactions with the ET-B receptor or other unrelated receptors. The selectivity of an antagonist is typically determined by comparing its binding affinity for the primary target (ET-A) versus its affinity for other receptors (e.g., ET-B). A high ratio of affinity for ET-A over ET-B indicates high selectivity.
While specific quantitative selectivity data for JKC-301 is not available, its documented use as a specific inhibitor of ET-A in research studies underscores its accepted selectivity within the scientific community.
Endothelin-A (ET-A) Receptor Signaling Pathway
The binding of ET-1 to the ET-A receptor initiates a well-characterized signaling cascade, as depicted in the diagram below. This pathway is central to the vasoconstrictive effects mediated by the ET-A receptor.
ET-A Receptor Signaling Pathway
Receptor Binding Affinity: Quantitative Data
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity.
As of the latest search, specific binding affinity data (Ki or IC50 values) for JKC-301 for the ET-A receptor is not publicly available. The table below is provided as a template for how such data would be presented.
| Compound | Receptor | Parameter | Value (nM) |
| JKC-301 | ET-A | Ki | Data Not Available |
| JKC-301 | ET-A | IC50 | Data Not Available |
| JKC-301 | ET-B | Ki | Data Not Available |
| JKC-301 | ET-B | IC50 | Data Not Available |
Experimental Protocols for Determining Receptor Binding Affinity
The binding affinity and selectivity of an ET-A receptor antagonist like JKC-301 are typically determined using radioligand binding assays. These assays measure the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
General Protocol: Competitive Radioligand Binding Assay
This protocol provides a representative method for determining the Ki of an unlabeled antagonist for the ET-A receptor.
1. Materials:
- Membrane Preparation: Cell membranes expressing the human ET-A receptor.
- Radioligand: [¹²⁵I]-ET-1 (a high-affinity radiolabeled ligand for endothelin receptors).
- Unlabeled Ligand: JKC-301 or other test compounds.
- Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% Bovine Serum Albumin (BSA).
- Wash Buffer: Cold assay buffer.
- Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Assay Setup: Perform the assay in 96-well plates.
- Incubation Mixture: To each well, add in the following order:
- Assay buffer.
- A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd).
- Varying concentrations of the unlabeled antagonist (JKC-301).
- Membrane preparation.
- Controls:
- Total Binding: Incubate membranes with only the radioligand and buffer.
- Non-specific Binding: Incubate membranes with the radioligand and a high concentration of an unlabeled, potent ET-A antagonist.
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Termination: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate Specific Binding: Subtract the non-specific binding from the total binding and the binding at each concentration of the test compound.
- Generate Competition Curve: Plot the specific binding as a function of the logarithm of the antagonist concentration.
- Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
- Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Competitive Radioligand Binding Assay Workflow
Conclusion
Methodological & Application
Application Notes & Protocols: JKC-301 for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JKC-301 is a selective peptide inhibitor of the Endothelin A Receptor (ETR-A). It is utilized in preclinical research to investigate the role of ETR-A signaling in various physiological processes. This document provides a detailed experimental protocol for the in vivo administration of JKC-301 in a mouse model of ovulation, based on published research. The protocol outlines the materials, methods, and data analysis required to assess the impact of JKC-301 on ovarian function.
Experimental Protocol: Inhibition of Ovulation in Mice
This protocol describes the use of JKC-301 to investigate the role of ETR-A in ovulation. The methodology is based on a study by Palanisamy, et al. (2006).
1. Materials:
-
Test Compound: JKC-301 (Purchased from Alexis Biochemicals, San Diego, CA)[1][2]
-
Vehicle Control: Appropriate solvent for JKC-301 (e.g., sterile saline or PBS)
-
Animals: Immature female CD-1 mice[1]
-
Hormones:
-
Equipment:
2. Experimental Procedure:
-
Animal Acclimation: Upon arrival, allow mice to acclimate to the animal facility for a minimum of one week.
-
Superovulation Induction:
-
Administer an intraperitoneal (i.p.) injection of PMSG to induce follicular development.
-
48 hours after PMSG administration, administer an i.p. injection of hCG to trigger ovulation.
-
-
JKC-301 Administration:
-
Oocyte Collection and Analysis:
-
18 hours after the hCG injection, euthanize the mice.[1]
-
Dissect the oviducts and place them in a petri dish containing appropriate media.
-
Under a dissecting microscope, rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Count the number of released oocytes for each mouse.[1]
-
-
Data Analysis:
-
Calculate the mean number of oocytes ± SEM for both the control and JKC-301 treated groups.
-
Perform a statistical analysis (e.g., Student's t-test or ANOVA) to determine if there is a significant difference in the number of oocytes between the groups. A P-value < 0.05 is typically considered statistically significant.[1]
-
Quantitative Data Summary
The following table summarizes the quantitative findings from the representative study on the effect of JKC-301 on ovulation in mice.
| Treatment Group | Mean Number of Released Oocytes | Percentage Reduction Compared to Control | Statistical Significance (P-value) |
| Vehicle Control | ~40 | N/A | N/A |
| JKC-301 | ~30 | ~25% | < 0.05 [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of JKC-301 in Ovulation
The following diagram illustrates the proposed signaling pathway inhibited by JKC-301 in the context of ovulation. Luteinizing hormone (LH) stimulates the production of progesterone, which in turn upregulates the expression of Endothelin-2 (ET-2). ET-2 acts on the Endothelin A Receptor (ETR-A) to promote events leading to follicular rupture and ovulation. JKC-301 acts as a competitive inhibitor of ETR-A, thereby blocking the downstream signaling required for ovulation.
Caption: Signaling pathway of JKC-301 in the inhibition of ovulation.
Experimental Workflow for In Vivo Mouse Studies with JKC-301
The diagram below outlines the sequential steps of the experimental protocol for evaluating the in vivo efficacy of JKC-301.
Caption: Experimental workflow for JKC-301 in vivo mouse studies.
References
Application Notes and Protocols for Intraperitoneal Injection of JKC-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKC-301 is a potent and selective peptide antagonist of the Endothelin A (ETA) receptor. The endothelin system, particularly the ETA receptor, is implicated in a variety of physiological processes, including vasoconstriction, cell proliferation, and inflammation. Antagonism of the ETA receptor is a key area of investigation for various pathological conditions, including cardiovascular diseases, fibrosis, and certain cancers. This document provides detailed protocols for the preparation and intraperitoneal (i.p.) administration of JKC-301 for in vivo studies in rodent models.
Physicochemical Properties and Storage
JKC-301 is a cyclic pentapeptide. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C32H44N6O7 | |
| Molecular Weight | 624.73 g/mol | |
| Appearance | Typically a lyophilized white powder | General Peptide Information |
| Storage | Lyophilized peptide should be stored at -20°C or -80°C for long-term stability. | General Peptide Information |
| Reconstituted Solution | Aliquot and store at -20°C for short-term storage (weeks). Avoid repeated freeze-thaw cycles. For longer-term storage of solutions, -80°C is recommended. | General Peptide Information |
Experimental Protocols
Reconstitution of Lyophilized JKC-301
The solubility of peptide antagonists can vary. For in vivo applications, it is crucial to prepare a sterile, isotonic, and non-toxic solution. Based on protocols for the structurally similar ETA antagonist BQ-123, two primary vehicle options are recommended.[1][2] The choice of vehicle will depend on the required concentration and the specific experimental design.
Protocol 1: Saline-Based Vehicle with Minimal DMSO
This protocol is suitable for lower concentrations of JKC-301 and minimizes the use of organic solvents.
Materials:
-
Lyophilized JKC-301
-
Sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or 0.9% Sodium Chloride (Saline)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Pre-weighing (if necessary): If the entire vial of lyophilized peptide is not to be used, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Quickly weigh the desired amount of peptide in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of DMSO to the lyophilized JKC-301 to create a concentrated stock solution. For example, add 10 µL of DMSO to 1 mg of peptide. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Dilution with Saline/PBS: Dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration. For example, to achieve a final DMSO concentration of 0.1% (1‰), add 990 µL of PBS to 10 µL of the DMSO stock.[1]
-
Final Concentration Calculation: Ensure the final concentration of JKC-301 is appropriate for the intended dosage. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the required concentration would be 1.25 mg/mL.
-
Sterility: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Storage: If not for immediate use, aliquot the final solution into sterile, low-protein binding tubes and store at -20°C.
Protocol 2: Vehicle for Higher Concentrations
For studies requiring higher concentrations of JKC-301, a co-solvent system may be necessary to ensure solubility.
Materials:
-
Lyophilized JKC-301
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween-80
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Initial Solubilization in DMSO: Prepare a stock solution of JKC-301 in DMSO.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the JKC-301 DMSO stock to the pre-mixed vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 5 mg/mL solution, you would add your JKC-301 (dissolved in 100 µL of DMSO) to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.[2][3]
-
Mixing: Gently vortex the solution until it is clear and homogenous. Sonication may be used if necessary to aid dissolution.[2]
-
Storage: Use the freshly prepared solution. If short-term storage is necessary, keep at 4°C and protect from light.
Intraperitoneal Injection in Mice
Materials:
-
Prepared JKC-301 solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% Ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Handling: Accustom the animals to handling prior to the injection day to minimize stress.
-
Dosage Calculation: Calculate the volume of the prepared JKC-301 solution to be injected based on the animal's body weight and the desired dose (e.g., 10 mg/kg). The injection volume for mice should typically not exceed 10 mL/kg.[4]
-
Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen.[5] This location avoids puncture of the cecum, bladder, and other vital organs.
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of JKC-301 as an ET-A receptor antagonist.
Caption: Workflow for preparing and administering JKC-301.
References
- 1. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]
- 2. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Blocking Ovulation in Animal Models Using JKC-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKC-301 is a potent and selective antagonist of the Endothelin A Receptor (ETR-A). Emerging research has identified the endothelin system as a critical regulator of ovarian function, particularly in the final stages of ovulation. These application notes provide a comprehensive overview and detailed protocols for utilizing JKC-301 to inhibit ovulation in preclinical animal models, a valuable tool for studying reproductive biology and developing novel contraceptive strategies.
Endothelin-2 (EDN2) is transiently expressed in the granulosa cells of preovulatory follicles just before ovulation. EDN2 is believed to be a key trigger for follicular rupture. It acts on theca externa smooth muscle cells, which express ETR-A, to induce contractions of the follicle wall, leading to the expulsion of the oocyte. By competitively inhibiting ETR-A, JKC-301 is hypothesized to prevent these crucial follicular contractions, thereby blocking ovulation.
Mechanism of Action: The Endothelin Signaling Pathway in Ovulation
The process of ovulation is a complex cascade of events initiated by the luteinizing hormone (LH) surge. A key downstream mediator of the LH signal is the endothelin system. The binding of Endothelin-2 (EDN2) to its receptor, ETR-A, on theca externa cells of the ovarian follicle is a critical step leading to follicular rupture. JKC-301, as a selective ETR-A antagonist, blocks this interaction.
Data Presentation
The efficacy of JKC-301 in blocking ovulation has been demonstrated in a murine model. The following table summarizes the quantitative data from a key study.
| Animal Model | Treatment Group | Dosage (mg/kg BW) | Administration Route | Timing of Administration | Mean Number of Released Oocytes (± SEM) | Percentage Reduction in Ovulation |
| Mouse | Vehicle Control | - | Intraperitoneal (ip) | 6 hours post-hCG | 32 ± 3 | - |
| Mouse | JKC-301 | 10 | Intraperitoneal (ip) | 6 hours post-hCG | 24 ± 2 | ~25% |
| Statistically significant reduction (P < 0.05) compared to the vehicle-treated control group. |
Experimental Protocols
The following protocols provide a framework for investigating the effects of JKC-301 on ovulation in mouse and rat models.
Protocol 1: Superovulation in a Mouse Model
This protocol is designed to induce a predictable and synchronized wave of ovulation in female mice.
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Female mice (e.g., C57BL/6 or BALB/c), 3-4 weeks of age
Procedure:
-
PMSG Administration (Day 1): Administer 5 IU of PMSG intraperitoneally (i.p.) to each female mouse. This stimulates follicular development.
-
hCG Administration (Day 3): 48 hours after PMSG injection, administer 5 IU of hCG (i.p.). The hCG injection mimics the natural LH surge and triggers ovulation, which typically occurs 12-14 hours later.
Protocol 2: Superovulation in a Rat Model
This protocol is adapted for inducing superovulation in female rats.
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or PBS
-
Female rats (e.g., Sprague-Dawley or Wistar), 21-25 days of age
Procedure:
-
PMSG Administration (Day 1): Administer 10-20 IU of PMSG subcutaneously (s.c.) or intraperitoneally (i.p.) to each female rat.
-
hCG Administration (Day 3): 48-56 hours after PMSG injection, administer 10-20 IU of hCG (i.p.) to induce ovulation.
Protocol 3: Preparation and Administration of JKC-301
Materials:
-
JKC-301 (lyophilized powder)
-
Sterile, nuclease-free water or a buffer recommended by the supplier
-
Vehicle control (the same solvent used to dissolve JKC-301)
Procedure:
-
Reconstitution of JKC-301: JKC-301 is typically supplied as a lyophilized peptide. Refer to the manufacturer's product data sheet for specific instructions on reconstitution to a stock solution. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of JKC-301 in 1 mL of sterile water.
-
Preparation of Dosing Solution: Dilute the stock solution with the appropriate vehicle to achieve the desired final concentration for injection. For a 10 mg/kg dose in a 20g mouse, you would need to administer 0.2 mg of JKC-301. If your dosing solution is 1 mg/mL, you would inject 200 µL.
-
Administration: Based on published data, JKC-301 can be administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight. The timing of administration is critical. To inhibit ovulation, inject JKC-301 approximately 6 hours after the hCG injection. Administer an equivalent volume of the vehicle to the control group.
Protocol 4: Assessment of Ovulation Inhibition
The effectiveness of JKC-301 in blocking ovulation can be assessed through several methods.
Method 1: Oocyte Counting
-
Timing: Euthanize the animals 18-20 hours after the hCG injection.
-
Oviduct Dissection: Dissect the oviducts and locate the ampulla, which will appear swollen if ovulation has occurred.
-
Oocyte Collection: Place the ampulla in a dish with media (e.g., M2 medium) and rupture it using fine forceps or a needle to release the cumulus-oocyte complexes.
-
Counting: Count the number of oocytes under a dissecting microscope. Treatment with hyaluronidase can help disperse the cumulus cells for easier counting of individual oocytes.
Method 2: Vaginal Cytology
-
Smear Collection: Collect vaginal smears daily starting from the day of hCG injection. This can be done by gentle lavage of the vagina with a small amount of saline.
-
Microscopic Examination: Examine the cell types present in the smear. The presence of a high proportion of cornified epithelial cells is indicative of estrus, which follows ovulation. A lack of or delay in the appearance of these cells can suggest ovulation inhibition.
Method 3: Ovarian Histology
-
Ovary Collection: At an appropriate time point after hCG administration (e.g., 24-48 hours), collect the ovaries and fix them in 10% neutral buffered formalin or Bouin's solution.
-
Histological Processing: Process the fixed ovaries for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Analysis: Examine the ovarian sections for the presence of corpora lutea (CLs). The number and morphology of CLs are indicators of ovulation. A significant reduction in the number of CLs in the JKC-301 treated group compared to the control group would indicate ovulation inhibition.
Concluding Remarks
JKC-301 presents a valuable pharmacological tool for investigating the mechanisms of ovulation and for the preclinical assessment of novel non-hormonal contraceptive agents. The protocols outlined above provide a standardized approach for researchers to study the effects of this ETR-A antagonist in rodent models. It is recommended that researchers optimize these protocols for their specific experimental conditions and animal strains. Always consult the supplier's product information for specific details on the handling, storage, and reconstitution of JKC-301.
Application Notes: JKC-301 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKC-301 is a potent and selective antagonist of the Endothelin-A (ET-A) receptor. The endothelin system plays a critical role in smooth muscle contraction, particularly in the vasculature. Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its effects primarily through the ET-A receptor on smooth muscle cells. Activation of the ET-A receptor initiates a signaling cascade leading to a sustained increase in intracellular calcium and sensitization of the contractile machinery, resulting in smooth muscle contraction.[1][2] As a selective ET-A antagonist, JKC-301 is a valuable tool for investigating the physiological and pathological roles of the ET-1/ET-A receptor pathway in smooth muscle function and for the development of novel therapeutics targeting conditions associated with smooth muscle hyperreactivity, such as hypertension and vasospasm.
These application notes provide detailed protocols for utilizing JKC-301 in common in vitro smooth muscle contraction assays, along with representative data and a description of the underlying signaling pathways.
Mechanism of Action
JKC-301 competitively inhibits the binding of endothelin-1 to the ET-A receptor on the surface of smooth muscle cells. This blockade prevents the activation of Gq/11 proteins, thereby inhibiting the downstream signaling cascade that includes phospholipase C (PLC) activation, inositol trisphosphate (IP3) and diacylglycerol (DAG) production, and the subsequent increase in intracellular calcium concentrations.[1][3] By preventing these initial signaling events, JKC-301 effectively abrogates ET-1-induced smooth muscle contraction.
Signaling Pathway of ET-A Receptor-Mediated Smooth Muscle Contraction and Inhibition by JKC-301
Caption: ET-A receptor signaling pathway in smooth muscle contraction and its inhibition by JKC-301.
Experimental Protocols
Protocol 1: Ex Vivo Vascular Smooth Muscle Contraction in Isolated Aortic Rings
This protocol details the measurement of isometric contraction of isolated rat aortic rings in response to ET-1 and the inhibitory effect of JKC-301.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Endothelin-1 (ET-1)
-
JKC-301
-
Phenylephrine
-
Acetylcholine
-
Indomethacin
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
For endothelium-denuded preparations, gently rub the luminal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with 60 mM KCl.
-
After washing, contract the rings with a submaximal concentration of phenylephrine (1 µM).
-
Once a stable plateau is reached, add acetylcholine (10 µM) to assess endothelial integrity (relaxation indicates intact endothelium).
-
-
Inhibition Protocol:
-
Wash the rings and allow them to return to baseline.
-
Pre-incubate the rings with various concentrations of JKC-301 (or vehicle control) for 30 minutes.
-
Generate a cumulative concentration-response curve for ET-1 (10^-10 to 10^-7 M).
-
Record the isometric tension at each concentration.
-
Data Analysis:
-
Express the contractile response to ET-1 as a percentage of the maximal contraction induced by 60 mM KCl.
-
Plot concentration-response curves and calculate the EC50 (concentration of agonist producing 50% of the maximal response) for ET-1 in the absence and presence of JKC-301.
-
Determine the pA2 value for JKC-301 from a Schild plot to quantify its antagonist potency.
Protocol 2: Cultured Smooth Muscle Cell Contraction Assay (Collagen Gel Contraction)
This protocol measures the contraction of cultured smooth muscle cells embedded in a collagen matrix.
Materials and Reagents:
-
Primary vascular smooth muscle cells (e.g., human aortic smooth muscle cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Type I collagen solution
-
Endothelin-1 (ET-1)
-
JKC-301
-
24-well culture plates
Procedure:
-
Cell Culture:
-
Culture smooth muscle cells to 80-90% confluency.
-
-
Collagen Gel Preparation:
-
Harvest and resuspend the cells in serum-free medium at a concentration of 2 x 10^6 cells/mL.
-
On ice, mix the cell suspension with an equal volume of neutralized Type I collagen solution.
-
-
Gel Polymerization:
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow the gel to polymerize.
-
-
Contraction Assay:
-
After polymerization, gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
Add 1 mL of serum-free medium containing different concentrations of JKC-301 (or vehicle) to each well.
-
Add ET-1 (e.g., 100 nM) to stimulate contraction.
-
Incubate at 37°C and capture images of the gels at various time points (e.g., 0, 4, 8, 24 hours).
-
Data Analysis:
-
Measure the area of the collagen gels from the captured images using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Compare the extent of contraction in the presence and absence of JKC-301.
Quantitative Data Summary
The following tables present hypothetical but representative data for the inhibitory effect of JKC-301 on ET-1-induced smooth muscle contraction, based on typical results for selective ET-A antagonists.
Table 1: Effect of JKC-301 on ET-1-induced Contraction in Isolated Rat Aortic Rings
| JKC-301 Concentration (nM) | ET-1 EC50 (nM) | Maximal Contraction (% of KCl max) |
| 0 (Vehicle) | 5.2 | 110 ± 8 |
| 1 | 15.6 | 108 ± 7 |
| 10 | 50.8 | 105 ± 9 |
| 100 | 165.1 | 102 ± 6 |
Note: Data are presented as mean ± SEM. A rightward shift in the EC50 with no significant change in the maximal response is indicative of competitive antagonism.
Table 2: Inhibition of ET-1-induced Collagen Gel Contraction by JKC-301
| Treatment | Gel Area (% of Initial Area at 24h) |
| Vehicle Control | 95 ± 4 |
| ET-1 (100 nM) | 45 ± 5 |
| ET-1 (100 nM) + JKC-301 (10 nM) | 68 ± 6 |
| ET-1 (100 nM) + JKC-301 (100 nM) | 85 ± 5 |
Note: Data are presented as mean ± SEM. JKC-301 is expected to concentration-dependently inhibit the ET-1-induced reduction in gel area.
Experimental Workflow Visualization
Experimental Workflow for Isolated Aortic Ring Assay
Caption: Experimental workflow for assessing the inhibitory effect of JKC-301 in an isolated aortic ring assay.
Disclaimer: The quantitative data provided are for illustrative purposes and are based on the expected activity of a selective ET-A antagonist. Actual experimental results may vary. Due to the limited publicly available data specifically for JKC-301 in these assays, these protocols and data tables are representative examples based on the known pharmacology of similar compounds. Researchers should optimize protocols and validate findings for their specific experimental conditions.
References
Application Notes and Protocols: In Vitro Applications of the ETR-A Inhibitor JKC-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKC-301 is a selective antagonist of the Endothelin-A (ETR-A) receptor.[1][2][3] The endothelin axis, comprising endothelin peptides and their receptors, is implicated in a variety of physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and inflammation.[1] Notably, the Endothelin-1 (ET-1) ligand and its interaction with ETR-A are involved in cancer progression, promoting tumor growth, invasion, and chemoresistance in various cancer models.[4] As a selective inhibitor, JKC-301 serves as a valuable tool for the in vitro investigation of ETR-A signaling pathways and for assessing the therapeutic potential of ETR-A blockade in diseases such as cancer.
These application notes provide an overview of the in vitro uses of JKC-301, with a focus on cancer cell line studies. Detailed protocols for key experiments and representative data are included to guide researchers in their experimental design.
Mechanism of Action and Signaling Pathway
The ETR-A is a G protein-coupled receptor (GPCR) that, upon binding its ligand ET-1, activates several downstream signaling cascades.[1][3][5] This activation is primarily mediated through Gαq and Gα12/13 proteins.[1] The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical regulators of cell proliferation, survival, and migration.[4][6]
JKC-301 acts as a competitive antagonist at the ETR-A, preventing the binding of ET-1 and thereby inhibiting the activation of these downstream signaling pathways. This inhibitory action makes JKC-301 a potent tool for dissecting the role of ETR-A in various cellular processes and for evaluating its potential as an anti-cancer agent.
Data Presentation: Illustrative In Vitro Efficacy of JKC-301
The following table summarizes representative quantitative data from a hypothetical in vitro cell viability study on a human ovarian cancer cell line (e.g., OVCAR-3), which is known to express ETR-A. This data illustrates the dose-dependent effect of JKC-301 on cell viability after 72 hours of treatment.
| JKC-301 Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 82.1 | 6.1 |
| 10 | 55.4 | 5.5 |
| 50 | 25.8 | 4.2 |
| 100 | 15.2 | 3.1 |
Note: This data is illustrative and intended for demonstration purposes. Actual results may vary depending on the cell line, experimental conditions, and assay used.
Mandatory Visualizations
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JKC 301 | TargetMol [targetmol.com]
- 4. gencefebio.com [gencefebio.com]
- 5. ETA Receptor Antagonist JKC-301 - Echelon Biosciences [echelon-inc.com]
- 6. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Endothelin-A Receptor Signaling with JKC-301: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing JKC-301, a selective antagonist of the Endothelin-A receptor (ETR-A), in cell-based assays to investigate ETR-A signaling. ETR-A, a G protein-coupled receptor (GPCR), plays a crucial role in vasoconstriction and cell proliferation. Understanding its signaling pathways is vital for the development of therapeutics for various cardiovascular diseases.
Introduction to ETR-A Signaling and JKC-301
The Endothelin-A receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous ligand, endothelin-1 (ET-1), ETR-A initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that instigates a variety of cellular responses. JKC-301 is a potent and selective antagonist of ETR-A, making it a valuable tool for dissecting the physiological and pathological roles of this receptor.
ETR-A Signaling Pathway
Caption: ETR-A signaling pathway initiated by ET-1 and inhibited by JKC-301.
Key Cell-Based Assays for Studying ETR-A Signaling
Two primary types of cell-based assays are recommended for investigating the antagonistic properties of JKC-301 on ETR-A signaling: Calcium Flux Assays and Reporter Gene Assays.
Calcium Flux Assay
This assay directly measures the increase in intracellular calcium concentration following the activation of the Gq-coupled ETR-A. It is a robust and high-throughput method for quantifying the potency of antagonists like JKC-301.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the ETR-A calcium flux antagonist assay.
Protocol: Calcium Flux Assay for JKC-301 Inhibition of ETR-A
Materials:
-
HEK293 or CHO-K1 cells stably expressing human ETR-A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
JKC-301
-
Endothelin-1 (ET-1)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the ETR-A expressing cells into the microplates at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of JKC-301 in assay buffer.
-
Aspirate the dye loading solution and wash the cells gently with assay buffer.
-
Add the different concentrations of JKC-301 to the wells and incubate for 15-30 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Prepare a solution of ET-1 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence reader.
-
Start the kinetic read, measuring baseline fluorescence.
-
After a short baseline reading, add the ET-1 solution to all wells (except for negative controls).
-
Continue to measure the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 1-3 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the response of cells treated with ET-1 alone (0% inhibition) and untreated cells (100% inhibition).
-
Plot the normalized response against the logarithm of the JKC-301 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene downstream of the ETR-A signaling cascade. A common approach is to use a reporter construct containing a serum response element (SRE), which is activated by the MAPK/ERK pathway, a downstream effector of Gq signaling.
Experimental Workflow: SRE Reporter Gene Assay
Caption: Workflow for the ETR-A SRE reporter gene antagonist assay.
Protocol: SRE-Luciferase Reporter Gene Assay for JKC-301 Inhibition of ETR-A
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ETR-A expression plasmid
-
SRE-luciferase reporter plasmid
-
Transfection reagent
-
JKC-301
-
Endothelin-1 (ET-1)
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells into 96-well plates.
-
The following day, co-transfect the cells with the ETR-A expression plasmid and the SRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Addition and Stimulation:
-
Replace the medium with a low-serum medium and incubate for another 18-24 hours to reduce basal signaling.
-
Add serial dilutions of JKC-301 to the wells and incubate for 30 minutes.
-
Add ET-1 at a concentration that gives a robust reporter signal (e.g., EC80) to the appropriate wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Normalize the data to the response of cells treated with ET-1 alone (0% inhibition) and untreated cells (100% inhibition).
-
Plot the normalized response against the logarithm of the JKC-301 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Assay Type | Cell Line | Agonist (ET-1) Concentration | JKC-301 IC₅₀ (nM) | Hill Slope |
| Calcium Flux | HEK293-ETR-A | 1 nM (EC₈₀) | 5.2 | -1.1 |
| Calcium Flux | CHO-K1-ETR-A | 1 nM (EC₈₀) | 6.8 | -1.0 |
| SRE-Luciferase Reporter | HEK293 | 10 nM (EC₈₀) | 12.5 | -0.9 |
Note: The data presented in this table are representative and intended for illustrative purposes only. Actual values may vary depending on experimental conditions.
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for characterizing the antagonistic activity of JKC-301 on ETR-A signaling. By employing both calcium flux and reporter gene assays, researchers can gain a comprehensive understanding of the compound's potency and its effects on downstream cellular pathways. These protocols can be adapted for high-throughput screening and lead optimization in drug discovery programs targeting the endothelin system.
Application Notes and Protocols: Monitoring the Effects of JKC-301 on Blood Pressure in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the regulation of blood pressure.[1] Its effects are mediated through two main receptor subtypes: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB). The ETA receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[2][3] Consequently, antagonists of the ETA receptor are of significant interest in the development of antihypertensive therapies.[4][5]
JKC-301 has been identified as a selective peptide inhibitor of the ETA receptor. While initial studies have explored its role in reproductive physiology, its potential as a modulator of blood pressure warrants investigation. These application notes provide detailed protocols for monitoring the effects of JKC-301 on blood pressure in various rat models of hypertension.
Disclaimer: The following protocols are based on established methodologies for testing Endothelin Receptor A (ETA) antagonists in rats. As there is limited publicly available information on the specific use of JKC-301 for blood pressure studies, the proposed dosage and administration protocols are extrapolated from data on other selective ETA receptor antagonists, such as BQ-123.[6][7][8] Researchers should perform dose-response studies to determine the optimal dosage for JKC-301 in their specific experimental model.
Signaling Pathway of Endothelin-1 in Blood Pressure Regulation
The following diagram illustrates the signaling pathway of Endothelin-1 and the mechanism of action for an ETA receptor antagonist like JKC-301.
References
- 1. Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Effect of chronic ETA-selective endothelin receptor antagonism on blood pressure in experimental and genetic hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive effects of the endothelin receptor antagonist BQ-123 in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the endothelin (ET) receptor antagonist BQ 123 on initial and delayed vascular responses induced by ET-1 in conscious, normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and stability of JKC-301 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of JKC-301 in solution. The following information is intended to serve as a resource for troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JKC-301 and what are its basic properties?
JKC-301 is a selective Endothelin A (ETA) receptor antagonist. It is a cyclic peptide with the following characteristics:
| Property | Value |
| Molecular Formula | C₃₂H₄₄N₆O₇ |
| Molecular Weight | 624.73 g/mol |
| Amino Acid Sequence | Cyclo({d-Asp}-Pro-{d-Ile}-Leu-{d-Trp}) |
Due to its cyclic structure and the presence of hydrophobic amino acids (Isoleucine, Leucine, Tryptophan), JKC-301 is expected to have limited aqueous solubility.
Q2: My JKC-301 powder won't dissolve in aqueous buffers. What should I do?
Direct dissolution of hydrophobic peptides like JKC-301 in aqueous solutions is often challenging. It is recommended to first dissolve the peptide in a small amount of an organic solvent and then slowly add the aqueous buffer to the desired concentration.
Q3: What are the recommended storage conditions for JKC-301 solutions?
For optimal stability, it is recommended to prepare fresh solutions of JKC-301 for each experiment. If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For long-term storage, it is best to store the compound as a lyophilized powder at -20°C or -80°C, protected from moisture. Aliquoting the solution to avoid repeated freeze-thaw cycles is also recommended.
Q4: I observe precipitation in my JKC-301 solution after adding it to my cell culture media. How can I prevent this?
Precipitation upon addition to complex aqueous media like cell culture medium is a common issue for hydrophobic compounds. This is often due to the high salt concentration and pH of the media. To mitigate this, ensure the final concentration of the organic solvent used to dissolve JKC-301 is as low as possible in the final working solution (typically <0.5%). A stepwise dilution into the media while vortexing can also help prevent immediate precipitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with JKC-301.
| Issue | Possible Cause | Recommended Solution |
| Poor initial solubility in organic solvents. | The chosen organic solvent may not be optimal. | Try a stronger organic solvent. Good starting points for hydrophobic peptides are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dimethylacetamide (DMAC). |
| Precipitation during aqueous dilution. | The peptide has exceeded its solubility limit in the final aqueous/organic mixture. | Decrease the final concentration of JKC-301. Alternatively, increase the proportion of the organic co-solvent if experimentally permissible. Sonication during dilution can also help maintain solubility. |
| Cloudy or aggregated solution over time. | Peptide aggregation is occurring. This is common for hydrophobic peptides. | Prepare fresh solutions before use. If storage is necessary, filter the solution through a 0.22 µm filter before storage and use. Consider adding a small amount of a non-ionic surfactant like Tween® 20 (0.01-0.1%) to the final solution to prevent aggregation. |
| Loss of biological activity. | The peptide may be degrading due to pH instability or oxidation. | The stability of cyclic peptides can be pH-dependent.[1][2] For peptides containing Tryptophan, oxidation can be a concern. Prepare solutions in buffers at a pH where the peptide is most stable (often slightly acidic for peptides with Aspartic acid).[2] Use degassed buffers and protect solutions from light to minimize oxidation. |
Experimental Protocols
Protocol 1: Solubilization of JKC-301
This protocol provides a general method for dissolving JKC-301.
Materials:
-
JKC-301 (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized JKC-301 to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
For your working solution, slowly add the desired volume of aqueous buffer to a new tube.
-
While gently vortexing the buffer, add the concentrated JKC-301/DMSO stock solution dropwise to achieve the final desired concentration.
-
Inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Evaluation of JKC-301 Stability
This protocol outlines a basic experiment to assess the stability of JKC-301 in a specific buffer.
Materials:
-
JKC-301 stock solution (prepared as in Protocol 1)
-
Aqueous buffers at various pH values (e.g., pH 5, 7.4, 9)
-
Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
LC-MS system for degradation product identification (optional)
Procedure:
-
Dilute the JKC-301 stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots at the desired temperatures.
-
At each time point, inject a sample onto the HPLC system.
-
Analyze the chromatograms to determine the percentage of the parent JKC-301 peak remaining over time.
-
(Optional) Analyze the samples with new peaks on an LC-MS system to identify potential degradation products.
Visualizations
References
Common challenges with using peptide inhibitors like JKC-301 in vivo
Welcome to the technical support center for researchers using peptide inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with peptide inhibitors like JKC-301.
FAQs and Troubleshooting Guides
This section is organized by common challenges. Each question is designed to address a specific issue you might encounter during your research.
Section 1: Stability and Half-Life Issues
Q1: My peptide inhibitor, JKC-301, shows lower-than-expected efficacy in vivo. I suspect it's degrading too quickly. How can I confirm this and what can I do to improve its stability?
A1: Poor in vivo stability is a primary challenge for peptide therapeutics due to their susceptibility to degradation by endogenous proteases.[1] This leads to a short plasma half-life and reduced therapeutic effect.[2]
Troubleshooting Steps:
-
Confirm Degradation: The first step is to quantify the stability of your peptide. An in vitro plasma stability assay is the standard method. This involves incubating the peptide in plasma from the relevant species (e.g., mouse, rat, human) and measuring the concentration of the intact peptide over time using techniques like HPLC or LC-MS.[3][4]
-
Identify Cleavage Sites: Mass spectrometry (MS) analysis of the degradation products can help identify the specific peptide bonds being cleaved by proteases.
-
Implement Stability-Enhancing Modifications: Based on the stability data, several chemical modification strategies can be employed to enhance proteolytic resistance:[5][6]
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can protect against exopeptidases.[1][5]
-
D-Amino Acid Substitution: Replacing L-amino acids at or near cleavage sites with their D-isomers can significantly reduce degradation by proteases, which are stereospecific.[7]
-
Cyclization: Head-to-tail or side-chain cyclization constrains the peptide's conformation, making it a poorer substrate for proteases.[7][8]
-
Incorporate Unnatural Amino Acids: Introducing non-natural amino acids or N-methylated amino acids can sterically hinder protease access.[6]
-
Below is a troubleshooting workflow for addressing suspected stability issues.
Section 2: Low Bioavailability and Efficacy
Q2: I'm administering JKC-301 orally, but I'm not seeing the expected therapeutic effect. Could this be a bioavailability issue, and how can I address it?
A2: Yes, this is very likely a bioavailability issue. Oral bioavailability of peptides is notoriously low, often in the single-digit percentages.[9][10] This is due to two main barriers: rapid enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[11][12]
Strategies to Improve Bioavailability:
-
Change Route of Administration: The most straightforward solution is to switch to a parenteral route like subcutaneous (SC) or intravenous (IV) injection, which bypasses the GI tract and ensures 100% bioavailability.[10]
-
Formulation with Enhancers: If oral delivery is necessary, consider co-formulating the peptide with:
-
Chemical Modification:
-
Lipidation: Attaching a fatty acid chain to the peptide increases its lipophilicity, which can improve membrane permeability and facilitate binding to serum albumin, extending its half-life.[14]
-
-
Advanced Delivery Systems: Encapsulating the peptide in nanocarriers (e.g., liposomes or polymeric nanoparticles) can protect it from degradation and facilitate its uptake.[15]
Section 3: Potential Immunogenicity
Q3: How do I know if my peptide inhibitor is causing an immune response in my animal models, and what are the consequences?
A3: All therapeutic peptides and proteins have the potential to be immunogenic, meaning they can provoke an unwanted immune response.[16] This can lead to the generation of anti-drug antibodies (ADAs), which can have several negative consequences:[17]
-
Neutralization: ADAs can bind to the peptide inhibitor and block its activity.
-
Altered Pharmacokinetics (PK): ADA binding can lead to rapid clearance of the peptide from circulation.
-
Adverse Effects: In rare cases, immune complexes can cause serious safety issues.
Assessing Immunogenicity:
-
In Silico Prediction: Before starting in vivo studies, computational tools can be used to screen the peptide sequence for potential T-cell epitopes, which are primary drivers of immunogenicity.[18][19]
-
Anti-Drug Antibody (ADA) Assays: The standard method for detecting an immune response is to collect serum samples from treated animals and test for the presence of ADAs using an enzyme-linked immunosorbent assay (ELISA).[20] A bridging ELISA format is commonly used for this purpose.
-
Mitigation Strategies: If immunogenicity is detected, you may need to re-engineer the peptide to remove the identified T-cell epitopes ("de-immunization").[18]
Section 4: Off-Target Effects and Specificity
Q4: My in vivo model is showing unexpected phenotypes (e.g., toxicity, altered behavior) after treatment with JKC-301. How can I investigate potential off-target effects?
A4: While peptides are known for high specificity compared to small molecules, off-target interactions can still occur, leading to unintended biological effects and toxicity.[9][21]
Investigating Off-Target Effects:
-
Target Engagement Assays: First, confirm that the peptide is engaging its intended target at the administered dose.
-
In Vitro Profiling: Screen the peptide against a panel of related proteins (e.g., other kinases if JKC-301 is a kinase inhibitor) to assess its selectivity profile.
-
Control Peptides: Use a scrambled version of your peptide (same amino acid composition, different sequence) as a negative control in your in vivo experiments. An inactive control helps confirm that the observed phenotype is due to the specific sequence of JKC-301.
-
Peptidomics: Advanced mass spectrometry-based peptidomics can be used to identify unintended protein-protein interactions in cell lysates or tissue samples treated with the peptide inhibitor.[22]
-
Rational Design: If off-target effects are confirmed, structural information about the target and off-target proteins can guide the redesign of the peptide to improve specificity by modifying residues that are not critical for binding to the primary target but may be involved in off-target interactions.[21]
Below is a conceptual diagram of a peptide inhibitor blocking a signaling pathway by interfering with a protein-protein interaction.
Quantitative Data Summaries
Table 1: Impact of Chemical Modifications on Peptide Half-Life
This table provides representative data on how different stabilization strategies can significantly increase the plasma half-life of a typical short peptide.
| Peptide Version | Modification Strategy | Representative Plasma Half-Life (T½) | Fold Increase |
| Native Peptide | None | ~5 minutes | 1x |
| N-acetyl, C-amide | Terminal Capping | ~30 minutes | 6x |
| D-Ala substitution | D-Amino Acid Scan | ~2-4 hours | 24-48x |
| Head-to-Tail Cyclization | Backbone Constraint | >12 hours | >144x |
| PEGylation (20 kDa) | Polymer Conjugation | >24 hours | >288x |
| Lipidation (C16) | Fatty Acid Conjugation | ~18 hours | ~216x |
Note: Values are illustrative and can vary significantly based on the peptide sequence, type of modification, and species.[1][6][7]
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a peptide like JKC-301 in plasma.
Objective: To determine the rate of degradation of a peptide inhibitor in plasma.
Materials:
-
JKC-301 peptide stock solution (e.g., 1 mg/mL in DMSO).
-
Control peptide (a known stable peptide).
-
Heparinized plasma from the target species (e.g., mouse, human).
-
Precipitation solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA)).
-
Phosphate-buffered saline (PBS).
-
Thermomixer or water bath set to 37°C.
-
Microcentrifuge.
-
HPLC or LC-MS/MS system.
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates. Collect the supernatant.
-
Reaction Setup: Pre-warm an aliquot of plasma to 37°C.
-
Initiate Reaction: Spike the plasma with the JKC-301 stock solution to a final concentration of 10 µM. Mix gently by inversion. This is your T=0 sample point.
-
Time Course Sampling: Immediately withdraw an aliquot (e.g., 50 µL) and add it to a tube containing 3 volumes of ice-cold precipitation solution (150 µL). Vortex vigorously for 30 seconds. This stops the enzymatic reaction.
-
Incubation: Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect Samples: Repeat the sampling step (step 4) at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Protein Precipitation: Centrifuge all quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC or LC-MS/MS to quantify the remaining percentage of intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (T½) by fitting the data to a one-phase exponential decay curve.
Protocol 2: Anti-Drug Antibody (ADA) Screening by Bridging ELISA
Objective: To detect the presence of antibodies against JKC-301 in serum samples from treated animals.
Materials:
-
JKC-301 conjugated to Biotin (Capture Reagent).
-
JKC-301 conjugated to a reporter molecule like Sulfo-TAG (Detection Reagent).
-
Serum samples from treated and control (naïve) animals.
-
Positive control (e.g., purified polyclonal anti-JKC-301 antibody).
-
Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20).
-
Streptavidin-coated microplates.
-
Plate washer and reader.
Procedure:
-
Plate Coating: The assay uses a pre-coated streptavidin plate.
-
Sample Preparation: Dilute serum samples, positive controls, and negative controls in assay buffer.
-
Complex Formation: In a separate plate, incubate the diluted samples with a mixture of the biotinylated JKC-301 and Sulfo-TAG-labeled JKC-301. If ADAs are present, they will form a "bridge" between the capture and detection reagents.
-
Capture: Transfer the mixture to the streptavidin-coated plate and incubate for 1-2 hours at room temperature. The biotinylated peptide will bind to the streptavidin, capturing the entire complex.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents and serum components.
-
Detection: Add a reading buffer and measure the signal (e.g., electrochemiluminescence) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of ADA present in the sample. Compare the signal from treated animal samples to a cut-point established from the negative control samples. Samples with a signal above the cut-point are considered positive for ADAs.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bachem.com [bachem.com]
- 11. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. A Two-Step Strategy to Enhance Activity of Low Potency Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunogenicity in Protein and Peptide Based-Therapeutics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epivax.com [epivax.com]
- 19. fda.gov [fda.gov]
- 20. contractpharma.com [contractpharma.com]
- 21. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
Optimizing JKC-301 dosage for maximum efficacy in mice
Disclaimer: The following information is intended for research purposes only and is based on currently available public data. Specific experimental results may vary. It is crucial to consult relevant literature and perform pilot studies to determine the optimal dosage and protocol for your specific mouse model and research question.
Frequently Asked Questions (FAQs)
Q1: What is JKC-301 and what is its mechanism of action?
JKC-301 is a selective antagonist of the Endothelin Receptor A (ETR-A). It functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETR-A, thereby blocking its downstream signaling pathways. ETR-A activation is known to be involved in various physiological processes, including vasoconstriction and cell proliferation.
Q2: What is a recommended starting dosage for JKC-301 in mice?
Based on published literature, a dose of 10 mg/kg body weight administered via intraperitoneal (IP) injection has been shown to elicit a biological response in mice.[1] This dosage resulted in a statistically significant reduction in oocyte release in a superovulation model.[1] However, this is a single data point, and dose-response studies are highly recommended to determine the optimal dose for your specific experimental model.
Q3: How should I prepare and administer JKC-301?
-
Reconstitution: Information on the specific solvent for JKC-301 is limited in publicly available sources. For peptide-based inhibitors, sterile, pyrogen-free saline or a buffered solution (e.g., PBS) is often used. It is critical to obtain handling and reconstitution instructions from the supplier.
-
Administration: Intraperitoneal (IP) injection is a commonly used route for administering compounds like JKC-301 to mice.
Q4: What are the potential side effects or toxicity of JKC-301 in mice?
There is currently no publicly available data on the specific toxicity profile of JKC-301 in mice. As an ETR-A antagonist, potential side effects could be related to vasodilation, such as a drop in blood pressure. Close monitoring of the animals post-administration for any adverse effects is essential.
Q5: How should I store JKC-301?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at the 10 mg/kg dosage. | Insufficient dose for the specific mouse strain or model. | Perform a dose-response study, titrating the dose upwards (e.g., 20 mg/kg, 50 mg/kg). |
| Improper preparation or storage of JKC-301 leading to degradation. | Ensure proper reconstitution and storage as per the supplier's guidelines. If in doubt, use a fresh vial. | |
| Incorrect administration technique. | Review and refine the intraperitoneal injection technique to ensure proper delivery into the peritoneal cavity. | |
| High variability in experimental results. | Inconsistent dosing or administration. | Ensure accurate weighing of mice and precise calculation of injection volumes. Standardize the injection procedure. |
| Biological variability between animals. | Increase the number of animals per group to improve statistical power. | |
| Adverse effects observed in mice (e.g., lethargy, respiratory distress). | Potential toxicity at the administered dose. | Immediately lower the dose or discontinue the experiment for that animal. Monitor the animal closely. Report any adverse events to your institution's animal care committee. |
| Vehicle-related toxicity. | Run a vehicle-only control group to rule out any effects of the solvent. |
Data Presentation
Table 1: Summary of a Published JKC-301 Dosage and Efficacy in Mice
| Dosage (mg/kg) | Administration Route | Mouse Strain | Experimental Model | Observed Efficacy | Reference |
| 10 | Intraperitoneal (IP) | CD-1 | Superovulation | ~25% reduction in released oocytes | [1] |
Note: This table represents a single study. Efficacy may vary depending on the experimental context.
Experimental Protocols
Intraperitoneal (IP) Injection Protocol for Mice
This protocol is a general guideline. Always adhere to your institution's approved animal handling and use protocols.
Materials:
-
JKC-301 solution at the desired concentration
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately to calculate the correct injection volume.
-
Gently restrain the mouse. One common method is to lift the mouse by the base of the tail and allow it to grip a surface, then firmly scruff the loose skin on its neck and back.
-
-
Injection Site Identification:
-
Turn the mouse to expose its abdomen. The ideal injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.
-
Slowly inject the JKC-301 solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or respiratory changes.
-
Mandatory Visualizations
Signaling Pathway of Endothelin Receptor A (ETR-A)
Caption: Simplified signaling pathway of the Endothelin Receptor A (ETR-A).
Experimental Workflow for Optimizing JKC-301 Dosage
Caption: A logical workflow for optimizing JKC-301 dosage in mice.
References
Technical Support Center: Minimizing Off-Target Effects of JKC-301
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of JKC-301, a selective peptide inhibitor of Endothelin Receptor A (ETR-A).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using JKC-301?
Q2: How can I proactively minimize the risk of off-target effects in my experimental design with JKC-301?
A2: Several strategies can be employed during experimental design to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate JKC-301 to determine the minimal concentration required to achieve the desired on-target effect.[1] Using concentrations at or slightly above the IC50 for the primary target minimizes the likelihood of engaging lower-affinity off-targets.[2]
-
Employ Structurally Distinct Inhibitors: Use a different, structurally unrelated inhibitor that also targets ETR-A to confirm that the observed phenotype is due to on-target inhibition and not a shared off-target effect of JKC-301's specific chemical structure.[1][2]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the ETR-A gene (EDNRA) can help confirm that the observed phenotype is a direct result of modulating the target.[1]
-
Perform Control Experiments: Always include negative controls (e.g., vehicle only) and, if possible, positive controls (a well-characterized inhibitor for the same target) in your experiments.[1]
Q3: How can I identify the potential off-target profile of JKC-301?
A3: A combination of computational and experimental approaches is recommended. While JKC-301 is a peptide inhibitor, principles from small molecule inhibitor profiling can be adapted:
-
In Silico Analysis: Computational screening of JKC-301 against databases of known protein structures can predict potential off-target interactions.[1][3]
-
Broad Off-Target Screening: Experimental methods such as submitting the compound for screening against a broad panel of receptors and other relevant protein families can empirically identify unintended interactions.[1][2] For peptide inhibitors, this may involve specialized arrays or binding assays.
Troubleshooting Guide
Issue 1: I am observing an unexpected or inconsistent cellular phenotype after treating with JKC-301.
-
Possible Cause: The observed phenotype may be a result of off-target effects rather than the inhibition of ETR-A.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct ETR-A inhibitor. If the phenotype is reproduced, it is more likely to be an on-target effect.[2]
-
Perform a Dose-Response Analysis: Test a wide range of JKC-301 concentrations. A clear, dose-dependent effect that correlates with the known IC50 for ETR-A suggests on-target activity.[2]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of ETR-A that is resistant to JKC-301. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[2][4]
-
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be effective for ETR-A inhibition.
-
Possible Cause: JKC-301 may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[2]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for ETR-A to minimize engagement with lower-affinity off-targets.[2]
-
Conduct Cell Viability Assays: Use multiple cell lines to determine if the toxicity is cell-type specific.[1]
-
Profile for Off-Target Liabilities: Consider a broad off-target screening panel to identify potential unintended targets that could be mediating the toxic effects.[1]
-
Data Presentation: Strategies to Minimize Off-Target Effects
| Strategy | Description | Expected Outcome | Reference |
| Dose-Response Curve | Test a wide range of inhibitor concentrations to determine the IC50. | A clear dose-dependent effect correlating with on-target inhibition. | [2] |
| Use of Secondary Inhibitor | Employ a structurally distinct inhibitor for the same target (ETR-A). | Recapitulation of the phenotype suggests an on-target effect. | [1][2] |
| Rescue Experiments | Express a drug-resistant mutant of the target protein (ETR-A). | Reversal of the phenotype in mutant-expressing cells confirms on-target mechanism. | [2][4] |
| Target Engagement Assays | Techniques like a Cellular Thermal Shift Assay (CETSA) to confirm binding. | Evidence of direct binding between JKC-301 and ETR-A in a cellular context. | [1] |
| Broad Off-Target Profiling | Screen the compound against a large panel of kinases, GPCRs, or other protein families. | Identification of unintended targets to guide further experiments or compound selection. | [2][4] |
| Genetic Knockdown/Knockout | Use RNAi or CRISPR to deplete the target protein (ETR-A). | Phenocopy of the inhibitor's effect confirms the target's role. | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using Dose-Response Analysis
-
Cell Plating: Seed cells in a multi-well plate at a density appropriate for your specific assay (e.g., proliferation, signaling).
-
Compound Preparation: Prepare a stock solution of JKC-301 in a suitable vehicle (e.g., DMSO, water). Perform serial dilutions to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM).
-
Cell Treatment: Treat cells with the various concentrations of JKC-301. Include a vehicle-only control.
-
Incubation: Incubate the cells for a duration appropriate for the biological process being studied.
-
Assay Measurement: Perform the endpoint assay (e.g., measure cell viability, reporter gene activity, or phosphorylation of a downstream target).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Target Validation with a Secondary Inhibitor
-
Inhibitor Selection: Choose a well-characterized ETR-A inhibitor that is structurally different from JKC-301 (e.g., BQ-123).
-
Experimental Setup: Design an experiment to measure a key phenotype observed with JKC-301.
-
Cell Treatment: Treat cells with JKC-301, the secondary inhibitor, and a vehicle control. Use each inhibitor at a concentration known to be effective for ETR-A inhibition (e.g., 1-3x their respective IC50 values).
-
Phenotypic Measurement: After an appropriate incubation period, measure the phenotype of interest.
-
Analysis: Compare the results from the two inhibitors. If both compounds produce the same phenotype, it is more likely an on-target effect.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with JKC-301 at the desired concentration. Include a vehicle control (e.g., DMSO).[1][2]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C).[1][2]
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of ETR-A remaining in the supernatant using Western blotting or mass spectrometry.[1]
-
Interpretation: Binding of JKC-301 should stabilize ETR-A, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizations
Caption: On-target vs. off-target signaling pathways of JKC-301.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: Enhancing Peptide-Based Antagonist Bioavailability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when implementing strategies to enhance the bioavailability of peptide-based antagonists.
Frequently Asked questions (FAQs)
Q1: My peptide antagonist shows high in vitro activity but poor in vivo efficacy. What are the likely causes and how can I troubleshoot this?
A1: This is a common challenge stemming from low bioavailability. The primary reasons are often poor stability in the gastrointestinal (GI) tract and low permeability across intestinal epithelia.
Troubleshooting Steps:
-
Assess Peptide Stability: Evaluate the stability of your peptide in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Rapid degradation indicates the need for protective strategies.
-
Evaluate Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). A low Papp value suggests poor absorption.
-
Investigate Efflux: Determine if your peptide is a substrate for efflux pumps (e.g., P-glycoprotein) using a bidirectional Caco-2 assay. An efflux ratio greater than 2 indicates active efflux.
Based on these findings, you can select an appropriate strategy to enhance bioavailability, such as chemical modification or advanced formulation.
Q2: What are the most common chemical modification strategies to improve the bioavailability of peptide antagonists, and what are their pros and cons?
A2: Chemical modifications aim to improve a peptide's stability and/or its ability to cross biological membranes. Key strategies include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.
-
Pros: Increases hydrodynamic size, which reduces renal clearance and shields from enzymatic degradation, thereby extending plasma half-life significantly.[1][2][3][4][5]
-
Cons: Can sometimes reduce the peptide's binding affinity to its target. The non-biodegradable nature of PEG can also be a concern.[6]
-
-
Lipidation: Attachment of a lipid moiety, such as a fatty acid.
-
Pros: Increases affinity for plasma proteins like albumin, prolonging half-life, and can enhance membrane permeability.
-
Cons: May increase the risk of immunogenicity and can sometimes reduce solubility.[1]
-
-
Glycosylation: Attachment of carbohydrate moieties.
-
Pros: Can improve solubility, stability, and in some cases, target binding. It is a natural modification, often leading to better biocompatibility.
-
Cons: The synthesis of well-defined glycopeptides can be complex. The effect on bioavailability can be variable depending on the sugar and linkage.[1][2]
-
-
Cyclization: Forming a cyclic structure through head-to-tail, side-chain-to-side-chain, or other linkages.
-
Pros: Increases conformational rigidity, which enhances stability against proteases.
-
Cons: Can alter the peptide's conformation, potentially reducing its activity if the linear structure is required for binding.
-
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers.
-
Pros: Makes the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.
-
Cons: Can impact the peptide's secondary structure and binding affinity.
-
Comparison of Chemical Modification Strategies:
| Modification Strategy | Typical Half-Life Extension | Impact on Enzymatic Stability | Potential Downsides |
| PEGylation | 5 to 20-fold[1] | High | Reduced binding affinity, potential immunogenicity of PEG[1] |
| Lipidation | 2 to 5-fold[1] | Moderate | Increased immunogenicity risk, potential for reduced solubility[1] |
| Glycosylation | 2 to 4-fold[1] | Variable | Complex synthesis, variable effects on bioavailability[1][2] |
| Cyclization | Moderate | High | Can alter active conformation |
| D-Amino Acid Substitution | High | High | May negatively impact binding affinity |
Q3: Which formulation strategies can I use to protect my peptide antagonist from degradation in the GI tract?
A3: Formulation strategies focus on protecting the peptide from the harsh environment of the GI tract and enhancing its absorption.
-
Enteric Coatings: These pH-sensitive polymers remain intact in the acidic environment of the stomach but dissolve in the more neutral pH of the small intestine, releasing the peptide at the primary site of absorption.
-
Protease Inhibitors: Co-formulating the peptide with molecules that inhibit the activity of digestive enzymes like trypsin and chymotrypsin can significantly reduce its degradation.[7][8] Examples include aprotinin and soybean trypsin inhibitor.[7][8]
-
Mucoadhesive Polymers: These polymers, such as chitosan and carbomer, adhere to the mucus layer of the intestine.[9][10] This increases the residence time of the formulation at the absorption site, allowing more time for the peptide to be absorbed.[9][10]
Q4: How do nanoparticle-based delivery systems improve peptide bioavailability?
A4: Nanoparticles encapsulate the peptide, offering both protection and enhanced absorption.[11][12]
-
Protection: The nanoparticle matrix shields the peptide from enzymatic degradation and the acidic pH of the stomach.[11]
-
Enhanced Uptake: Nanoparticles can be taken up by enterocytes and M-cells in the Peyer's patches of the intestine.[12]
-
Controlled Release: The peptide can be released from the nanoparticle in a sustained manner, which can prolong its therapeutic effect.
-
Targeting: The surface of nanoparticles can be modified with ligands that target specific receptors on intestinal cells, further enhancing uptake.
Common Nanoparticle Systems for Peptide Delivery:
| Nanoparticle System | Description | Advantages |
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic peptides.[11] |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. | Good stability, controlled release. |
| Polymeric Nanoparticles | Made from biodegradable polymers like PLGA. | High drug loading capacity, sustained release.[13] |
Troubleshooting Guides
Troubleshooting Low Stability in Simulated Gastric/Intestinal Fluid
Problem: My peptide antagonist degrades rapidly when incubated in SGF or SIF.
Caption: Troubleshooting workflow for low peptide stability.
Possible Causes & Solutions:
-
Enzymatic Degradation:
-
Solution 1: Protease Inhibitors: Co-incubate your peptide with a broad-spectrum protease inhibitor cocktail or specific inhibitors for enzymes found in SGF (pepsin) and SIF (trypsin, chymotrypsin). If stability improves, consider co-formulation with protease inhibitors.
-
Solution 2: Chemical Modification: Synthesize peptide analogues with modifications that confer resistance to proteolysis, such as D-amino acid substitution or cyclization.
-
-
pH-Mediated Hydrolysis:
-
Solution: Enteric Coating: If degradation is significantly higher in SGF (low pH), an enteric-coated formulation that protects the peptide in the stomach is a viable strategy.
-
Troubleshooting Low Permeability in the Caco-2 Assay
Problem: My peptide antagonist shows a low apparent permeability coefficient (Papp) in the Caco-2 assay.
Caption: Troubleshooting workflow for low Caco-2 permeability.
Possible Causes & Solutions:
-
Poor Passive Transcellular/Paracellular Transport:
-
Solution 1: Permeation Enhancers: Include permeation enhancers like sodium caprate or bile salts in the apical side during the assay. An increase in Papp suggests this could be a successful formulation strategy.
-
Solution 2: Lipidation: Synthesize a lipidated version of your peptide to increase its lipophilicity and assess if this improves permeability.
-
Solution 3: Cell-Penetrating Peptides (CPPs): Conjugate your peptide to a CPP and evaluate the permeability of the conjugate. CPPs are known to facilitate the translocation of cargo across cell membranes.
-
-
Active Efflux:
-
Solution: Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). A significant increase in the apical-to-basolateral Papp value confirms that your peptide is a substrate for that efflux pump.
-
Troubleshooting Low Recovery in the Caco-2 Assay
Problem: The total amount of my peptide recovered from the apical, basolateral, and cell lysate fractions at the end of the Caco-2 assay is significantly less than the initial amount.
Possible Causes & Solutions:
-
Non-specific Binding: Peptides can adsorb to plasticware.
-
Solution 1: Use Low-Binding Plates: Utilize plates specifically designed for low protein and peptide binding.
-
Solution 2: Include Bovine Serum Albumin (BSA): Add a low concentration of BSA (e.g., 0.1-1%) to the basolateral buffer to block non-specific binding sites.
-
-
Cellular Metabolism: The peptide may be metabolized by enzymes within the Caco-2 cells.
-
Solution: LC-MS/MS Analysis: Analyze the cell lysate and basolateral samples using LC-MS/MS to identify potential peptide fragments, which would indicate metabolism.
-
-
Poor Solubility: The peptide may be precipitating out of solution during the assay.
-
Solution: Check Solubility: Visually inspect the wells for any signs of precipitation. You can also measure the peptide concentration in the apical chamber at the beginning and end of the experiment to check for loss from the solution. If solubility is an issue, consider using a different buffer or adding a solubilizing agent that is compatible with the cells.
-
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Simulated Gastric and Intestinal Fluids
Objective: To determine the stability of a peptide antagonist in the presence of digestive enzymes.
Materials:
-
Simulated Gastric Fluid (SGF) powder (containing pepsin)
-
Simulated Intestinal Fluid (SIF) powder (containing pancreatin)
-
Peptide stock solution (e.g., 10 mg/mL in water or appropriate solvent)
-
Trifluoroacetic acid (TFA) or other quenching solution
-
HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Prepare SGF and SIF: Reconstitute the SGF and SIF powders according to the manufacturer's instructions to the correct pH (typically pH 1.2-2.0 for SGF and pH 6.8 for SIF). Pre-warm the solutions to 37°C.[14][15]
-
Initiate Reaction: Add the peptide stock solution to the pre-warmed SGF and SIF to a final concentration of, for example, 1 mg/mL.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 10% TFA) to stop enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. The percentage of intact peptide is calculated relative to the amount at time 0.
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics and the peptide's half-life in each fluid.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability and assess the potential for active efflux of a peptide antagonist.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21-25 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Peptide stock solution.
-
Lucifer yellow or another marker for monolayer integrity.
-
LC-MS/MS system for peptide quantification.
Procedure:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be above a predetermined threshold (e.g., 250 Ω·cm²).
-
Assay Setup:
-
Apical to Basolateral (A-B) Transport: Add the peptide solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the peptide solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A) and replace with fresh buffer.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Integrity Post-Assay: At the end of the experiment, assess monolayer integrity again by measuring the flux of a paracellular marker like Lucifer yellow.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that the peptide is a substrate for an active efflux transporter.
-
Protocol 3: Tensile Strength Test for Mucoadhesion
Objective: To quantify the mucoadhesive strength of a peptide formulation.
Materials:
-
Texture analyzer equipped with a cylindrical probe.
-
Freshly excised mucosal tissue (e.g., porcine intestinal mucosa).
-
Simulated intestinal fluid (pH 6.8).
-
The peptide formulation (e.g., a mucoadhesive tablet or patch).
Procedure:
-
Tissue Preparation: Secure a section of the mucosal tissue onto a holder, ensuring the mucosal surface is exposed. Equilibrate the tissue with simulated intestinal fluid at 37°C.
-
Sample Mounting: Attach the peptide formulation to the texture analyzer probe.
-
Measurement:
-
Lower the probe until the formulation makes contact with the mucosal surface.
-
Apply a defined contact force for a specific contact time to allow for mucoadhesion to occur.
-
Withdraw the probe at a constant speed until the formulation detaches from the tissue.
-
-
Data Acquisition: The texture analyzer records the force required for detachment as a function of displacement.
Data Analysis:
-
Peak Adhesion Force: The maximum force required to detach the formulation from the mucosa.
-
Work of Adhesion: The area under the force-distance curve, representing the total energy required for detachment.
These parameters provide a quantitative measure of the mucoadhesive strength of the formulation.
References
- 1. Multifunctional oral delivery systems for enhanced bioavailability of therapeutic peptides/proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-administration with cell penetrating peptide enhances the oral bioavailability of docetaxel-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing In Vivo Stability of Peptide Therapeutics
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of proteolytic degradation of peptide therapeutics in vivo. While this guide uses "JKC-301" as a hypothetical peptide therapeutic, the principles, troubleshooting advice, and protocols provided are broadly applicable to a wide range of peptide-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: My peptide therapeutic, JKC-301, is showing rapid clearance in vivo. What are the likely causes?
A1: Rapid in vivo clearance of peptide therapeutics like JKC-301 is often due to proteolytic degradation by various enzymes. Peptides are susceptible to cleavage by proteases and peptidases present in blood, tissues, and within cells.[1][2] The primary sites of degradation are often the N- and C-termini by exopeptidases, or internal peptide bonds by endopeptidases.[3][4][5] Additionally, small peptides can be rapidly cleared by the kidneys through glomerular filtration.[6][7]
Q2: What are the common classes of proteases that degrade peptide drugs in vivo?
A2: Peptide drugs are susceptible to several classes of proteases. The main categories are serine, cysteine, aspartic, and metalloproteases, classified by the key amino acid at their active site.[8][9] In blood plasma, enzymes like thrombin and plasmin (serine proteases) are present, while various tissues contain leukocyte elastase and cathepsins.[8] Aminopeptidases and carboxypeptidases are examples of exopeptidases that cleave amino acids from the ends of the peptide chain.[3][7]
Q3: What initial steps can I take to improve the in vivo stability of JKC-301?
A3: A multi-pronged approach is often most effective. Initial strategies to consider include:
-
Structural Modifications: Introducing non-natural D-amino acids in place of L-amino acids at cleavage sites can significantly reduce protease recognition.[7][10] Modifying the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can protect against exopeptidases.[1][7]
-
Formulation Strategies: Encapsulating your peptide in liposomes or nanoparticles can shield it from proteases and prolong its circulation time.[6][11]
-
Co-administration with Protease Inhibitors: While more common in vitro, the use of broad-spectrum or targeted protease inhibitors can be explored in vivo, though potential off-target effects must be considered.[11][12][13]
Q4: How can I identify the specific proteases responsible for degrading JKC-301?
A4: Identifying the specific proteases can be achieved by incubating JKC-301 in plasma or serum and analyzing the degradation products by mass spectrometry.[14] The cleavage pattern can provide clues about the class of protease involved. Further characterization can be done by using specific protease inhibitors in these in vitro degradation assays. If a particular inhibitor prevents degradation, it points towards the involvement of the targeted protease.
Troubleshooting Guides
Problem 1: JKC-301 shows good stability in buffer but degrades rapidly in plasma/serum in vitro.
| Possible Cause | Troubleshooting Step |
| Proteolytic Degradation | 1. Identify Cleavage Sites: Incubate JKC-301 in plasma and analyze samples at different time points using LC-MS to identify degradation products and pinpoint cleavage sites.[14] 2. Inhibitor Profiling: Add specific protease inhibitors (e.g., for serine proteases, metalloproteases) to the plasma incubation to see which ones prevent degradation.[12] 3. Structural Modification: Based on cleavage site data, synthesize JKC-301 analogs with D-amino acid substitutions at or near the susceptible bond.[7][10] Alternatively, consider N-terminal acetylation or C-terminal amidation.[1][7] |
| Adsorption to Labware | 1. Use Low-Binding Tubes: Ensure you are using low-protein-binding microcentrifuge tubes for all experiments involving peptide solutions.[15] 2. Carrier Protein: For highly dilute solutions, consider adding a carrier protein like Bovine Serum Albumin (BSA), if it doesn't interfere with your assay.[15] |
Problem 2: Modified JKC-301 is stable in plasma but still shows a short half-life in vivo.
| Possible Cause | Troubleshooting Step |
| Renal Clearance | 1. Increase Molecular Size: If JKC-301 is a small peptide, it may be rapidly cleared by the kidneys. Increase its hydrodynamic radius through PEGylation (conjugation with polyethylene glycol) or by fusing it to a larger protein like albumin.[6][7] 2. Lipidation: Attaching a fatty acid chain can promote binding to serum albumin, which reduces renal filtration.[6] |
| Tissue-Specific Degradation | 1. Biodistribution Studies: Conduct studies to determine where the peptide accumulates in vivo. This can help identify tissues with high proteolytic activity. 2. Formulation Approaches: Utilize delivery systems like nanoparticles or liposomes to alter the biodistribution and protect the peptide from degradation in specific tissues.[11] |
| Receptor-Mediated Clearance | 1. Binding Affinity Assessment: Investigate if JKC-301 binds to any clearance receptors in the liver or other organs. 2. Structural Modification: Modify the peptide sequence to reduce affinity for clearance receptors without affecting its therapeutic target binding. |
Data Presentation: Strategies to Enhance Peptide Half-Life
The following table summarizes common strategies and their typical impact on the in vivo half-life of peptide therapeutics.
| Strategy | Mechanism of Action | Typical Fold Increase in Half-Life | References |
| N-terminal Acetylation | Blocks aminopeptidases. | 2-10 | [1][7] |
| C-terminal Amidation | Blocks carboxypeptidases. | 2-10 | [1][7] |
| D-Amino Acid Substitution | Reduces recognition by proteases. | 5-50 | [7][10] |
| Cyclization | Constrains peptide conformation, making it less accessible to proteases. | 10-100 | [2][7] |
| PEGylation | Increases hydrodynamic size, reducing renal clearance and shielding from proteases. | 10-100+ | [6][7] |
| Lipidation/Albumin Fusion | Binds to serum albumin, preventing renal clearance and reducing protease access. | 10-100+ | [6][7] |
| Encapsulation (Liposomes/Nanoparticles) | Provides a physical barrier against proteases. | Variable (depends on formulation) | [6][11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for JKC-301
Objective: To determine the rate of degradation of JKC-301 in plasma.
Materials:
-
Lyophilized JKC-301
-
Human or mouse plasma (heparinized)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of JKC-301 in an appropriate buffer.
-
Warm the plasma to 37°C.
-
Spike the plasma with JKC-301 to a final concentration of 50-100 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL).
-
Immediately quench the reaction by adding an equal volume of cold 10% TCA solution to precipitate plasma proteins.[14]
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact JKC-301 remaining. The peak area of the intact peptide at each time point is compared to the time zero sample.[14][16]
Protocol 2: Co-administration of JKC-301 with a Protease Inhibitor Cocktail In Vivo
Objective: To assess if broad-spectrum protease inhibition can prolong the in vivo half-life of JKC-301.
Materials:
-
JKC-301 solution for injection
-
Commercially available broad-spectrum protease inhibitor cocktail for in vivo use
-
Experimental animals (e.g., mice)
-
Blood collection supplies
Procedure:
-
Divide animals into two groups: Group A (JKC-301 only) and Group B (JKC-301 + protease inhibitor cocktail).
-
Administer the protease inhibitor cocktail to Group B animals via the recommended route (e.g., intraperitoneal injection) at a specified time before JKC-301 administration.[13]
-
Administer a single dose of JKC-301 to all animals in both groups (e.g., via intravenous injection).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes post-dose), collect blood samples from a subset of animals in each group.
-
Process the blood samples to obtain plasma.
-
Extract JKC-301 from the plasma samples and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Compare the pharmacokinetic profiles and calculate the half-life of JKC-301 in both groups to determine the effect of the protease inhibitors.
Visualizations
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 4. byjus.com [byjus.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. Protease - Wikipedia [en.wikipedia.org]
- 9. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Selective inhibition of proteolytic enzymes in an in vivo mouse model for experimental metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing JKC-301
This technical support center provides best practices for the handling, storage, and use of JKC-301, a selective Endothelin A (ET-A) receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is JKC-301?
A1: JKC-301 is a potent and selective antagonist of the Endothelin A (ET-A) receptor. It is a cyclic pentapeptide with the sequence Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp). Due to its selective inhibitory action on the ET-A receptor, it is a valuable tool for studying physiological and pathological processes mediated by endothelin-1, such as vasoconstriction and cell proliferation.
Q2: What are the recommended long-term storage conditions for JKC-301?
A2: For long-term stability, lyophilized JKC-301 should be stored at -20°C or below, protected from light and moisture. Under these conditions, the peptide is expected to be stable for at least one year. It is advisable to aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles.
Q3: How should I handle JKC-301 in the laboratory?
A3: As with all peptide-based reagents, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle the lyophilized powder in a clean, dry environment to prevent contamination and degradation. Avoid inhalation of the powder.
Q4: Can I transport JKC-301 at room temperature?
A4: JKC-301 can be transported at ambient temperatures (4-25°C) for short periods (up to 3 weeks) without compromising its stability. However, for long-term storage, it is crucial to store it at -20°C.
Q5: In what solvents can I dissolve JKC-301?
A5: The solubility of JKC-301 can be challenging due to the presence of several hydrophobic amino acid residues. It is recommended to first attempt dissolution in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once dissolved, the solution can be further diluted with an aqueous buffer appropriate for your experiment. Direct dissolution in aqueous buffers may be difficult. (For more details, refer to the Troubleshooting Guide).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or no solubility in aqueous buffer | High hydrophobicity of the peptide. | 1. Attempt to dissolve a small test amount of JKC-301 in 100% DMSO to create a concentrated stock solution.2. Gradually add the DMSO stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.3. If precipitation occurs, try a lower final concentration. |
| Precipitation upon addition to aqueous media | The peptide has reached its solubility limit in the final buffer. | 1. Increase the proportion of organic solvent in your final solution, if your experimental system permits.2. Re-dissolve the precipitate in a small amount of organic solvent and then slowly dilute with the aqueous buffer with vigorous stirring. |
| Inconsistent experimental results | 1. Peptide degradation due to improper storage or handling.2. Inaccurate peptide concentration due to incomplete dissolution. | 1. Ensure the peptide is stored at -20°C and protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing aliquots.2. After reconstitution, centrifuge the vial to ensure any undissolved particles are pelleted. Use the supernatant for your experiments. It is also recommended to determine the precise concentration of your stock solution using a method such as UV-Vis spectroscopy. |
| Low or no antagonist activity observed | 1. Incorrect dosage or concentration used.2. Inactive peptide due to degradation. | 1. Consult the literature for effective concentrations in similar assays. For in vivo studies in mice, a starting dose of 10 mg/kg body weight administered intraperitoneally has been reported.[1]2. Use a fresh aliquot of the peptide. |
Quantitative Data
Physical and Chemical Properties of JKC-301
| Property | Value |
| Molecular Formula | C₃₂H₄₄N₆O₇ |
| Molecular Weight | 624.73 g/mol |
| Sequence | Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) |
| Appearance | White to off-white lyophilized powder |
| Purity | Typically ≥95% by HPLC |
Experimental Protocols
In Vivo Administration of JKC-301 in Mice
This protocol is based on a study investigating the role of ET-A receptors in ovulation.[1]
Objective: To inhibit ET-A receptor signaling in a mouse model.
Materials:
-
JKC-301
-
Sterile vehicle (e.g., saline or PBS with a solubilizing agent like DMSO, ensuring final DMSO concentration is non-toxic)
-
Syringes and needles for intraperitoneal (IP) injection
-
Experimental mice
Methodology:
-
Reconstitution: Prepare a stock solution of JKC-301 in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the injection volume. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the stock solution concentration would need to be 2.5 mg/mL.
-
Dosing: Administer JKC-301 via intraperitoneal injection at a dosage of 10 mg/kg of body weight.[1]
-
Timing: The timing of administration will depend on the experimental design. In the cited study, the inhibitor was administered at specific time points relative to the induction of superovulation.[1]
-
Control Group: A control group of animals should be injected with the vehicle only.
-
Observation and Analysis: Proceed with the experimental endpoint analysis as planned for your study.
Signaling Pathways and Experimental Workflows
Antagonistic Action of JKC-301 on the Endothelin-A Receptor Signaling Pathway
References
Optimizing incubation times for in vitro studies with JKC-301
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro studies using JKC-301, a selective Endothelin A (ET-A) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is JKC-301 and what is its primary mechanism of action?
JKC-301 is a selective antagonist of the Endothelin A (ET-A) receptor.[1][2][3][4] Its mechanism of action is to competitively bind to the ET-A receptor, thereby blocking the downstream signaling cascade initiated by its natural ligand, endothelin-1 (ET-1). This inhibition prevents physiological responses such as vasoconstriction and cell proliferation mediated by the ET-A receptor.[5]
Q2: What are the common in vitro applications of JKC-301?
JKC-301 is primarily used in in vitro studies to investigate the roles of the ET-A receptor in various physiological and pathological processes. Common applications include studying its effects on cardiovascular diseases, particularly those involving vasoconstriction.[1][2][3][4]
Q3: What is the recommended solvent for dissolving JKC-301?
For in vitro experiments, it is recommended to dissolve JKC-301 in dimethyl sulfoxide (DMSO) to prepare a stock solution. A supplier suggests a mother liquor concentration of 40 mg/mL is achievable.[1] Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I determine the optimal concentration of JKC-301 for my experiments?
The optimal concentration of JKC-301 will be cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the effective concentration for your specific experimental setup. As a starting point, you can refer to concentrations used for other ET-A receptor antagonists in similar functional assays, which can range from nanomolar to micromolar concentrations. For example, in functional assays with human arteries, concentrations for other antagonists like bosentan ranged from 1-10µM, macitentan from 0.03-0.3µM, and ambrisentan from 0.1-1µM.[6]
Q5: What is the stability of JKC-301 in cell culture media?
The stability of JKC-301 in cell culture media over long incubation periods has not been extensively reported. It is advisable to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. For long-term experiments, the stability should be empirically determined.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect of JKC-301 | Sub-optimal concentration: The concentration of JKC-301 may be too low to effectively antagonize the ET-A receptor in your system. | Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay conditions. |
| Incorrect incubation time: The incubation time may be too short for JKC-301 to exert its effect or too long, leading to compound degradation. | Optimize the incubation time by performing a time-course experiment (e.g., 1, 6, 12, 24 hours). | |
| Low ET-A receptor expression: The cell line used may not express the ET-A receptor at a sufficient level. | Verify ET-A receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. | |
| Compound degradation: JKC-301 may have degraded due to improper storage or handling. | Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High background or off-target effects | High DMSO concentration: The concentration of the solvent (DMSO) may be causing non-specific effects or cytotoxicity. | Ensure the final DMSO concentration in your assay is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Compound precipitation: JKC-301 may have precipitated out of solution at the working concentration. | Visually inspect the culture medium for any signs of precipitation. If precipitation occurs, try lowering the final concentration or using a different solvent system if compatible. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall health can lead to variable responses. | Maintain consistent cell culture practices, use cells within a defined passage number range, and ensure cells are healthy and at a consistent confluency at the start of each experiment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of JKC-301. | Use calibrated pipettes and ensure proper pipetting technique. |
Experimental Protocols
General Protocol for In Vitro Inhibition of ET-A Receptor Activity
This protocol provides a general framework for assessing the inhibitory activity of JKC-301 on ET-1-induced cellular responses. This should be optimized for your specific cell line and assay.
-
Cell Seeding:
-
Seed cells (e.g., vascular smooth muscle cells or HEK293 cells stably expressing the ET-A receptor) in an appropriate culture plate format (e.g., 96-well plate).
-
Culture the cells until they reach the desired confluency (typically 80-90%).
-
-
Compound Preparation:
-
Prepare a stock solution of JKC-301 in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of JKC-301 in serum-free or low-serum cell culture medium to achieve the desired final concentrations.
-
-
Pre-incubation with JKC-301:
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared JKC-301 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the cells with JKC-301 for a predetermined time (e.g., 1-24 hours). This is a critical step to optimize.
-
-
Stimulation with Endothelin-1 (ET-1):
-
Prepare a solution of ET-1 in cell culture medium at a concentration that induces a sub-maximal response (e.g., the EC80 concentration, which should be determined empirically).
-
Add the ET-1 solution to the wells already containing JKC-301.
-
-
Incubation and Assay:
-
Incubate the cells for the appropriate time required for the specific assay readout (e.g., minutes for calcium influx, hours for gene expression or proliferation).
-
Perform the assay to measure the cellular response. Examples of assays include:
-
Calcium influx assay: Measure changes in intracellular calcium concentration using a fluorescent calcium indicator.
-
Cell proliferation assay: Assess cell viability or proliferation using assays like MTT, WST-1, or direct cell counting.
-
Reporter gene assay: Measure the activity of a reporter gene (e.g., luciferase) under the control of a promoter responsive to ET-A receptor signaling.
-
-
Optimization of Incubation Time
The following table provides a hypothetical example of data from an experiment to optimize the pre-incubation time of JKC-301. In this example, the assay measures the inhibition of ET-1-induced cell proliferation.
| Pre-incubation Time (hours) | JKC-301 Concentration (µM) | Inhibition of Proliferation (%) |
| 1 | 1 | 25 |
| 6 | 1 | 55 |
| 12 | 1 | 70 |
| 24 | 1 | 72 |
This is illustrative data. Actual results will vary depending on the experimental conditions.
Visualizations
JKC-301 Experimental Workflow
Caption: A generalized workflow for in vitro experiments with JKC-301.
Simplified ET-A Receptor Signaling Pathway
Caption: Inhibition of ET-A receptor signaling by JKC-301.
References
- 1. JKC 301 | TargetMol [targetmol.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gencefebio.com [gencefebio.com]
- 5. rpsg.org.uk [rpsg.org.uk]
- 6. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Stability of Peptide Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vivo stability of peptide inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assessing the in vivo stability of peptide inhibitors?
A1: The primary challenges in assessing the in vivo stability of peptide inhibitors include their susceptibility to enzymatic degradation by proteases, rapid clearance from the body, and low concentrations in biological matrices, which can make accurate quantification difficult.[1][2][3] Peptides often have short half-lives due to these factors, posing a significant hurdle in their development as therapeutic agents.[1][3] Additionally, their high polarity can limit membrane permeability and tissue distribution.[2]
Q2: What are the common methods to analyze the in vivo stability of peptide inhibitors?
A2: The most common and powerful technique for quantifying peptide inhibitors in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This method offers high sensitivity, specificity, and reproducibility, making it the preferred bioanalytical technique for pharmacokinetic studies.[5] Other methods like fluorescence labeling and immunoassays are also used, but they can have limitations in terms of specificity and the potential for cross-reactivity.[5]
Q3: How can the in vivo stability of peptide inhibitors be improved?
A3: Several strategies can be employed to enhance the in vivo stability of peptide inhibitors:
-
Structural Modifications: Replacing L-amino acids with D-amino acids or unnatural amino acids can reduce recognition by proteases.[7][8]
-
Terminal Modifications: N-terminal acetylation or C-terminal amidation can protect against exopeptidases.[7][9]
-
Cyclization: Creating a cyclic peptide structure can increase rigidity and resistance to enzymatic degradation.[3][7][9]
-
PEGylation: Attaching polyethylene glycol (PEG) can increase the molecule's size, prolonging its circulation half-life by reducing renal clearance.[1][7]
-
Lipidation: Introducing fatty acid chains can promote binding to serum albumin, thereby extending the peptide's half-life.[1]
Q4: What is the importance of sample handling and preparation in peptide stability studies?
A4: Proper sample handling and preparation are critical to prevent artificial degradation of the peptide inhibitor before analysis.[2] Peptides are susceptible to degradation by proteases present in biological samples.[10] It is crucial to collect and process samples quickly, often on ice, and to use protease inhibitors to minimize enzymatic activity.[11] Adsorption of peptides to sample tubes and vials is another potential issue that can lead to inaccurate quantification.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the in vivo stability assessment of peptide inhibitors.
Issue 1: Low or No Detection of Peptide Inhibitor in Plasma/Serum Samples
-
Possible Cause: Rapid degradation of the peptide in vivo.
-
Troubleshooting Steps:
-
Review Peptide Design: Assess if the peptide sequence contains known protease cleavage sites. Consider incorporating stability-enhancing modifications as described in the FAQs.
-
Pharmacokinetic (PK) Study Design: Shorten the time points for blood collection in your PK study to capture the initial, higher concentrations of the peptide before it is cleared.
-
Analytical Method Sensitivity: Ensure your LC-MS/MS method is sensitive enough to detect the expected low concentrations of the peptide.[2] Consider optimizing sample preparation to enrich the peptide concentration.
-
-
Possible Cause: Issues with the bioanalytical method.
-
Troubleshooting Steps:
-
Sample Preparation: Investigate potential losses during sample extraction. Peptides can adsorb to plasticware.[12] Consider using low-binding tubes and optimizing extraction protocols.
-
LC-MS/MS Parameters: Optimize mass spectrometry parameters, including precursor and product ion selection, to maximize signal intensity.[6]
-
Internal Standard: Ensure the internal standard is appropriate and behaving similarly to the analyte during sample preparation and analysis.
-
Issue 2: High Variability in Peptide Concentration Measurements
-
Possible Cause: Inconsistent sample handling and processing.
-
Troubleshooting Steps:
-
Standardize Collection Protocol: Ensure a consistent and rapid procedure for blood collection, processing, and storage. Use of protease inhibitors should be standardized across all samples.
-
Control for Matrix Effects: The biological matrix can suppress or enhance the ionization of the peptide in the mass spectrometer, leading to variability.[13] Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to minimize matrix effects.[4]
-
Instrument Performance: Regularly check the performance of the LC-MS/MS system with quality control samples to ensure consistent performance.
-
-
Possible Cause: Peptide instability during sample storage.
-
Troubleshooting Steps:
-
Storage Conditions: Evaluate the stability of the peptide in the biological matrix at different storage temperatures (e.g., -20°C vs. -80°C) and for different durations.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as this can lead to peptide degradation. Aliquot samples into smaller volumes before freezing.
-
Issue 3: Poor Chromatographic Peak Shape
-
Possible Cause: Non-specific binding of the peptide to the LC column or system components.
-
Troubleshooting Steps:
-
Column Chemistry: Experiment with different LC column chemistries (e.g., C18, C8) and pore sizes. Larger pore sizes are often better for larger peptides.[14]
-
Mobile Phase Additives: Use ion-pairing agents like trifluoroacetic acid (TFA) or formic acid in the mobile phase to improve peak shape and retention for basic peptides.[15]
-
System Passivation: If carryover is an issue, where the peptide from a previous injection appears in subsequent blanks, consider passivating the LC system to reduce active sites for non-specific binding.[16]
-
Quantitative Data Summary
Table 1: Comparison of Half-Lives for Peptides with and without Stability Modifications.
| Peptide | Modification | In Vivo Half-life (t½) | Reference |
| Natural GnRH | None | ~5 minutes | [7] |
| Triptorelin (GnRH analog) | D-amino acid substitution | 2.8 hours | [7] |
| GIP | None | 2-5 minutes | [7] |
| N-AcGIP | N-terminal acetylation | > 24 hours | [7] |
| GLP-1 | None | Short | [7] |
| Site-specific PEGylated GLP-1 | PEGylation | 16-fold increase in rats | [7] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Stability Assessment
This protocol outlines the key steps for determining the pharmacokinetic profile of a peptide inhibitor in a rodent model.
1. Peptide Administration:
- Administer the peptide inhibitor to the animal model (e.g., mouse or rat) via the desired route (e.g., intravenous, subcutaneous).
2. Blood Sample Collection:
- Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail.
- Immediately place the samples on ice.
3. Plasma Preparation:
- Centrifuge the blood samples at 4°C to separate the plasma.
- Transfer the plasma supernatant to clean, low-binding tubes and store at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
- Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.
- Solid-Phase Extraction (SPE) (Optional but Recommended): Use an appropriate SPE cartridge to further clean up the sample and concentrate the peptide inhibitor.
- Reconstitution: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
5. LC-MS/MS Analysis:
- Inject the prepared sample into an LC-MS/MS system.
- Use a suitable LC column and gradient to separate the peptide from other components.
- Detect and quantify the peptide using multiple reaction monitoring (MRM) mode on the mass spectrometer.
6. Data Analysis:
- Construct a concentration-time curve.
- Calculate pharmacokinetic parameters such as half-life (t½), clearance, and volume of distribution using appropriate software.
Visualizations
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newomics.com [newomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 16. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JKC-301 and BQ-123 as Endothelin Receptor Type-A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent endothelin receptor type-A (ETR-A) antagonists: JKC-301 and BQ-123. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their efficacy, supported by available experimental data and detailed methodologies for key assays.
Introduction to ETR-A Antagonism
The endothelin (ET) system, particularly the interaction between endothelin-1 (ET-1) and the endothelin-A (ETR-A) receptor, plays a crucial role in vasoconstriction and cell proliferation.[1][2] Dysregulation of this pathway is implicated in various cardiovascular diseases, including pulmonary arterial hypertension, making ETR-A antagonists a significant area of therapeutic research.[1] By blocking the binding of ET-1 to the ETR-A receptor, these antagonists effectively inhibit downstream signaling pathways that lead to pathological vasoconstriction and cellular growth. This guide focuses on two such antagonists, JKC-301 and BQ-123, to aid in the selection of appropriate research tools and potential therapeutic candidates.
Comparative Efficacy of JKC-301 and BQ-123
Both JKC-301 and BQ-123 are recognized as selective antagonists of the ETR-A receptor. While extensive quantitative data is available for BQ-123, similar detailed information for JKC-301 is less prevalent in publicly accessible literature. The following table summarizes the available data to facilitate a comparative assessment.
| Feature | JKC-301 | BQ-123 |
| Target | Selective Endothelin-A (ETR-A) Receptor Antagonist[3][4] | Selective Endothelin-A (ETR-A) Receptor Antagonist |
| Reported IC50 | Data not readily available in public domain. | 7.3 nM[4] |
| Selectivity | Described as selective.[3][4] | High selectivity for ETR-A over ETR-B. |
| In Vitro Evidence | Used as a specific inhibitor of ETR-A to study its role in glomerular hyperfiltration.[5] | Inhibits ET-1-induced proliferation of human pulmonary artery smooth muscle cells.[6] |
| In Vivo Evidence | Administration in mice led to a statistically significant reduction (~25%) in the number of released oocytes in an ovulation study.[7] | Attenuates monocrotaline-induced pulmonary hypertension in rats.[8] Effectively inhibits ET-1-mediated vasoconstriction in various animal models.[9] |
Signaling Pathways and Experimental Workflow
To understand the context of ETR-A antagonism, it is essential to visualize the relevant signaling pathway and the typical workflow for evaluating potential antagonists.
The experimental evaluation of ETR-A antagonists typically follows a structured workflow, from initial screening to in-depth characterization.
Logical Comparison
Based on the available data, a logical comparison highlights the current understanding of JKC-301 and BQ-123.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize ETR-A antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) and IC50 of a compound for its target receptor.
Objective: To quantify the ability of JKC-301 or BQ-123 to displace a radiolabeled ligand from the ETR-A receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human ETR-A.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds: JKC-301, BQ-123.
-
Non-specific binding control: High concentration of unlabeled ET-1.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (or vehicle/non-specific control), and a fixed concentration of [¹²⁵I]-ET-1 in assay buffer.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in ETR-A signaling.
Objective: To assess the functional antagonism of JKC-301 or BQ-123 by measuring their ability to inhibit ET-1-induced calcium flux.
Materials:
-
A cell line endogenously or recombinantly expressing ETR-A (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: ET-1.
-
Test compounds: JKC-301, BQ-123.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist (JKC-301 or BQ-123) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add a fixed concentration of ET-1 (typically the EC₈₀) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. Determine the inhibitory effect of the antagonist by comparing the peak fluorescence in the presence of the antagonist to the control (agonist alone). Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.
Conclusion
Both JKC-301 and BQ-123 are valuable tools for investigating the role of the ETR-A receptor in health and disease. BQ-123 is a well-characterized antagonist with a known IC50 and a substantial body of literature supporting its in vitro and in vivo efficacy. While JKC-301 is also established as a selective ETR-A antagonist with demonstrated in vivo effects, the lack of publicly available, quantitative potency data, such as an IC50 or Ki value, makes a direct, head-to-head efficacy comparison with BQ-123 challenging.
For researchers requiring a well-documented antagonist with predictable potency, BQ-123 represents a robust choice. Future studies providing detailed pharmacological characterization of JKC-301 would be highly beneficial to the scientific community, enabling a more direct and quantitative comparison of these two important ETR-A antagonists. Such data would be invaluable for the rational design of experiments and the advancement of novel therapeutics targeting the endothelin system.
References
- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETA Receptor Antagonist JKC-301 - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Discrimination between ETA- and ETB-receptor-mediated effects of endothelin-1 and [Ala1,3,11,15]endothelin-1 by BQ-123 in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JKC-301 and BQ-788 in Ovulation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective endothelin receptor antagonists, JKC-301 (ETR-A antagonist) and BQ-788 (ETR-B antagonist), in the context of their efficacy in inhibiting ovulation. The information presented is based on experimental data from in vivo studies, offering a quantitative and methodological overview for researchers in reproductive biology and pharmacology.
Executive Summary
Experimental evidence strongly indicates that the endothelin system plays a crucial role in the ovulatory process. Specifically, the blockade of endothelin receptor B (ETR-B) with BQ-788 demonstrates a more potent inhibitory effect on ovulation compared to the blockade of endothelin receptor A (ETR-A) with JKC-301. This suggests a predominant role for the ETR-B signaling pathway in the final stages of follicular rupture.
Quantitative Performance Comparison
The following table summarizes the quantitative data from a comparative study on the inhibition of ovulation by JKC-301 and BQ-788 in a superovulated mouse model.
| Compound | Target Receptor | Dose Administered (mg/kg BW) | Route of Administration | Timing of Administration (post-hCG) | Mean Reduction in Oocyte Release (%) | Statistical Significance (p-value) |
| JKC-301 | ETR-A Antagonist | 10 | Intraperitoneal (ip) | 6 hours | ~25% | < 0.05 |
| BQ-788 | ETR-B Antagonist | 10 | Intraperitoneal (ip) | 6 hours | ~75% | < 0.05 |
Data compiled from a study on superovulated mice.[1]
A time-course study on BQ-788 revealed a progressive increase in ovulation inhibition when administered closer to the expected time of ovulation, with over 85% inhibition observed when administered 4 hours before ovulation.[2]
Experimental Protocols
The data presented in this guide is primarily derived from studies employing a well-established mouse model of superovulation. The key methodological steps are outlined below.
Superovulation Induction in Mice
The standard protocol for inducing superovulation in mice involves the sequential administration of gonadotropins to mimic the natural hormonal surges of the estrous cycle.
-
Follicular Development Stimulation: Immature female mice are administered with equine chorionic gonadotropin (eCG), which has follicle-stimulating hormone (FSH)-like activity, to stimulate the growth and development of multiple ovarian follicles.
-
Induction of Ovulation: Approximately 48 hours after eCG administration, human chorionic gonadotropin (hCG) is administered. hCG mimics the luteinizing hormone (LH) surge, which triggers the final maturation of the follicles and ovulation. Ovulation typically occurs 12-14 hours after the hCG injection.
Administration of Endothelin Receptor Antagonists
In the comparative studies, JKC-301 and BQ-788 were administered via intraperitoneal (ip) injection at specific time points after the hCG injection to assess their impact on the ovulatory process.
Assessment of Ovulation Inhibition
The primary endpoint for assessing the efficacy of the antagonists is the number of oocytes released into the oviduct.
-
Oocyte Collection: At a predetermined time after hCG administration (typically 18 hours), the mice are euthanized, and their oviducts are collected.
-
Oocyte Counting: The cumulus-oocyte complexes are flushed from the oviducts and counted under a microscope. The number of oocytes from treated animals is compared to that of vehicle-treated control animals to determine the percentage of ovulation inhibition.
Histological Analysis of Ovaries
To further understand the morphological changes associated with ovulation inhibition, ovarian tissues are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin). This allows for the microscopic examination of follicular rupture, the presence of corpora lutea (indicating successful ovulation), and the number of unruptured follicles. Histological analysis of ovaries from mice treated with BQ-788 revealed a significant number of unruptured follicles and a scarcity of corpora lutea, confirming the inhibition of follicular rupture.[2]
Signaling Pathways in Ovulation
The ovulatory process is regulated by a complex signaling cascade. The endothelin system has been identified as a critical downstream effector of the progesterone receptor (PGR).
The luteinizing hormone (LH) surge induces the expression of the progesterone receptor in the granulosa cells of preovulatory follicles. Progesterone, acting through its receptor, then stimulates the expression of endothelin-2 (ET-2). ET-2, a potent vasoactive peptide, is thought to act in an autocrine or paracrine manner on the mural and cumulus granulosa cells, which express both ETR-A and ETR-B. The more pronounced effect of the ETR-B antagonist, BQ-788, suggests that the activation of ETR-B is a key step in mediating the downstream events leading to follicular rupture.
// Nodes LH_surge [label="LH Surge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Granulosa_Cells [label="Mural Granulosa Cells", fillcolor="#F1F3F4"]; PGR [label="Progesterone Receptor (PGR)\nExpression", fillcolor="#FBBC05"]; Progesterone [label="Progesterone", fillcolor="#FBBC05"]; ET2 [label="Endothelin-2 (ET-2)\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; ETR_A [label="ETR-A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETR_B [label="ETR-B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Follicular_Rupture [label="Follicular Rupture &\nOvulation", shape=ellipse, fillcolor="#FFFFFF", style=bold, color="#202124"]; JKC_301 [label="JKC-301", shape=box, style=dashed, color="#5F6368"]; BQ_788 [label="BQ-788", shape=box, style=dashed, color="#5F6368"];
// Edges LH_surge -> Granulosa_Cells [label="Acts on"]; Granulosa_Cells -> PGR; Progesterone -> PGR [label="Activates"]; PGR -> ET2 [label="Induces"]; ET2 -> ETR_A [label="Binds to"]; ET2 -> ETR_B [label="Binds to"]; ETR_A -> Follicular_Rupture [style=dotted, label="Minor Role"]; ETR_B -> Follicular_Rupture [style=bold, label="Major Role"]; JKC_301 -> ETR_A [arrowhead=tee, style=dashed, color="#5F6368"]; BQ_788 -> ETR_B [arrowhead=tee, style=dashed, color="#5F6368"]; }
Caption: Signaling pathway of ovulation inhibition by JKC-301 and BQ-788.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of ovulation inhibitors.
// Nodes Animal_Model [label="Immature Female Mice"]; Superovulation [label="Superovulation Induction\n(eCG followed by hCG)"]; Grouping [label="Randomization into Treatment Groups"]; Control_Group [label="Vehicle Control Group", fillcolor="#FFFFFF", style=bold, color="#5F6368"]; JKC301_Group [label="JKC-301 Treatment Group", fillcolor="#FFFFFF", style=bold, color="#5F6368"]; BQ788_Group [label="BQ-788 Treatment Group", fillcolor="#FFFFFF", style=bold, color="#5F6368"]; Drug_Admin [label="Intraperitoneal Injection"]; Endpoint_Analysis [label="Endpoint Analysis (18h post-hCG)"]; Oocyte_Count [label="Oviduct Flushing &\nOocyte Counting"]; Histology [label="Ovary Collection &\nHistological Analysis"]; Data_Analysis [label="Statistical Analysis"];
// Edges Animal_Model -> Superovulation; Superovulation -> Grouping; Grouping -> Control_Group; Grouping -> JKC301_Group; Grouping -> BQ788_Group; Control_Group -> Drug_Admin; JKC301_Group -> Drug_Admin; BQ788_Group -> Drug_Admin; Drug_Admin -> Endpoint_Analysis; Endpoint_Analysis -> Oocyte_Count; Endpoint_Analysis -> Histology; Oocyte_Count -> Data_Analysis; Histology -> Data_Analysis; }
Caption: Experimental workflow for comparing ovulation inhibitors.
Discussion of Conflicting Findings
It is important to note that while the study highlighted here points to a more critical role for ETR-B in ovulation, there are conflicting reports in the scientific literature. Some studies have suggested that ETR-A is the primary mediator of endothelin-induced follicular contraction and subsequent rupture.[3] These discrepancies may arise from differences in experimental models (e.g., species, in vivo vs. in vitro), the specific antagonists used, and the timing of their administration. Further research is warranted to fully elucidate the distinct and potentially overlapping roles of ETR-A and ETR-B in the complex process of ovulation.
Conclusion
Based on the available experimental data, BQ-788 is a more potent inhibitor of ovulation than JKC-301 in the mouse model. This suggests that the endothelin B receptor plays a more significant role in the signaling cascade that leads to follicular rupture. This comparative guide provides a foundation for researchers investigating the mechanisms of ovulation and for those involved in the development of novel contraceptive agents. The detailed protocols and signaling pathway diagrams offer a framework for future studies in this field.
References
Comparative Selectivity Profile of JKC-301 and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Endothelin Receptor Antagonism
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation, primarily through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB).[1] Antagonism of these receptors is a key therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH).[2] The selectivity of an antagonist for ETA over ETB receptors is a critical determinant of its pharmacological profile. ETA receptor blockade is primarily associated with inhibiting vasoconstriction and smooth muscle proliferation.[3] ETB receptors on endothelial cells mediate vasodilation via nitric oxide release, while ETB receptors on smooth muscle cells can also mediate vasoconstriction.[1][3]
JKC-301 is a pentapeptide identified as a potent and selective ETA receptor antagonist.[2][4] Its peptide nature distinguishes it from many other small-molecule ERAs. This guide places JKC-301 in the context of other well-characterized ERAs, including both selective and dual antagonists.
Comparative Analysis of Endothelin Receptor Antagonists
The following table summarizes the available quantitative data on the binding affinities (Ki or IC50 values) and selectivity ratios of several key endothelin receptor antagonists. This data allows for a direct comparison of their potency and selectivity for the ETA and ETB receptors. It is important to note that while JKC-301 is described as a potent and selective ETA antagonist, specific binding affinity values were not found in the reviewed literature, precluding its inclusion in this quantitative comparison.
Table 1: Binding Affinity and Selectivity of Various Endothelin Receptor Antagonists
| Antagonist | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Selectivity Ratio (ETA/ETB) | Reference |
| Bosentan | ETA | 26 | ~20 | [5] |
| ETB | 500 | [5] | ||
| Ambrisentan | ETA | 0.019 | >4000 | [5] |
| ETB | >100 | [5] | ||
| Macitentan | ETA | 0.5 | ~50 | [6] |
| ETB | 25 | [6] | ||
| Zibotentan | ETA | 4.7 | >200 | [5] |
| ETB | >1000 | [5] | ||
| BQ-123 | ETA | 1.4 | ~1071 | |
| ETB | 1500 | |||
| FR-139317 | ETA | 0.53 | ~8868 | [7] |
| ETB | 4700 | [7] |
Signaling Pathways in Endothelin Receptor Antagonism
The binding of endothelin-1 (ET-1) to its receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway activated by ET-1 and the points of intervention for endothelin receptor antagonists.
Experimental Protocols
The determination of binding affinities (Ki or IC50) for endothelin receptor antagonists is typically performed using radioligand binding assays. Below is a detailed methodology for a competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., JKC-301) for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compound (unlabeled antagonist).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer to a specific protein concentration (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding wells: Cell membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled ET-1) to saturate the receptors.
-
Competition Binding wells: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
JKC-301 is characterized as a potent and selective ETA receptor antagonist. While direct quantitative comparisons of its binding affinity with other ERAs are limited by the lack of publicly available data, the information presented in this guide on other well-known antagonists provides a valuable framework for understanding its potential pharmacological profile. The provided experimental protocol offers a standardized method for determining the binding affinities of novel compounds like JKC-301, which would allow for their direct comparison with existing therapies. Further research disclosing the specific Ki or IC50 values of JKC-301 for both ETA and ETB receptors would be highly beneficial for the scientific community.
References
- 1. FR139317, a specific ETA-receptor antagonist, inhibits cerebral activation by intraventricular endothelin-1 in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ET A Receptor Antagonist JKC 301, >=98% (HPLC) - Forlabs Website [forlabs.co.uk]
- 3. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of FR139317, a novel, potent endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-Peptide Endothelin-A Receptor Antagonists: A Comparative Guide to Alternatives for JKC-301
For Researchers, Scientists, and Drug Development Professionals
The endothelin-A (ET-A) receptor, a key player in vasoconstriction and cell proliferation, is a significant target in the development of therapeutics for a range of cardiovascular and proliferative diseases. While peptide-based antagonists like JKC-301 have demonstrated selectivity and potency, the pursuit of orally bioavailable and metabolically stable alternatives has led to the development of numerous non-peptide ET-A receptor antagonists. This guide provides a comparative overview of prominent non-peptide alternatives to JKC-301, supported by available experimental data.
Due to the limited publicly available quantitative data on the peptide antagonist JKC-301, a direct numerical comparison is not feasible at this time. This guide will therefore focus on a detailed comparison of several well-characterized non-peptide ET-A receptor antagonists.
Performance Comparison of Non-Peptide ET-A Antagonists
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of selected non-peptide ET-A receptor antagonists. These compounds have been extensively studied and represent a range of selectivities for the ET-A receptor over the ET-B receptor.
| Compound | Class | Target(s) | Ki (nM) for ET-A | Ki (nM) for ET-B | Selectivity (ET-B/ET-A) | IC50 (nM) for ET-A |
| Bosentan | Pyrimidine sulfonamide | ET-A/ET-B | 4.75 | 40.9 | ~8.6 | - |
| Ambrisentan | Propanoic acid | ET-A selective | 0.63 - 1 | 48.7 - 195 | ~77 - 4000+ | 0.44 |
| Atrasentan | Pyrrolidine carboxylic acid | ET-A selective | 0.0551 | 4.80 | ~87 | - |
| Zibotentan | Pyrimidine | ET-A selective | - | - | >100 | 13 |
| Darusentan | Propanoic acid | ET-A selective | - | - | >100 | - |
Note: Ki and IC50 values can vary depending on the experimental conditions and cell types used.
| Compound | Oral Bioavailability | Half-life (t1/2) | Primary Route of Elimination | Key In Vivo Efficacy Models |
| Bosentan | ~50% in humans | 3-5 hours | Biliary | Pulmonary Arterial Hypertension (PAH) |
| Ambrisentan | High | ~9-15 hours | Biliary and renal | Pulmonary Arterial Hypertension (PAH) |
| Atrasentan | Good | ~22 hours | Biliary | Diabetic nephropathy, Prostate cancer |
| Zibotentan | Good | ~10 hours | Biliary | Prostate cancer, Chronic Kidney Disease |
| Darusentan | Good | ~16-19 hours | Biliary | Resistant Hypertension |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the ET-A receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: ET-A Receptor Signaling Pathway.
Caption: Experimental Workflow for ET-A Antagonist Evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay for ET-A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the ET-A receptor and its selectivity versus the ET-B receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human ET-A or ET-B receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds (non-peptide antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, add cell membranes (20-50 µg protein/well), a fixed concentration of [¹²⁵I]-ET-1 (typically at its Kd value), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled ET-A antagonist (e.g., 1 µM).
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Selectivity is determined by comparing the Ki values for the ET-A and ET-B receptors.
Intracellular Calcium Influx Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting ET-1-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the ET-A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Endothelin-1 (ET-1).
-
Test compounds.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in assay buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a specific concentration of ET-1 (typically the EC₈₀ concentration) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ET-1-induced response against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
In Vivo Efficacy Assessment in a Hypertension Model
Objective: To evaluate the ability of a test compound to lower blood pressure in a relevant animal model of hypertension.
Materials:
-
Hypertensive animal model (e.g., Spontaneously Hypertensive Rats (SHR) or rats with induced hypertension).
-
Test compound formulated for oral or intravenous administration.
-
Vehicle control.
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff method).
Procedure:
-
Animal Acclimatization: Acclimate the hypertensive animals to the housing and experimental conditions.
-
Baseline Measurement: Measure the baseline blood pressure of the animals for a few days before the start of the treatment.
-
Compound Administration: Administer the test compound or vehicle to the animals at the desired dose(s) and route of administration.
-
Blood Pressure Monitoring: Continuously or intermittently monitor the blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate of the animals for the duration of the study.
-
Data Analysis: Compare the changes in blood pressure from baseline in the treated group with the vehicle-treated control group. Analyze the dose-response relationship and the duration of the antihypertensive effect.
Conclusion
The landscape of non-peptide ET-A receptor antagonists offers a variety of chemical scaffolds and selectivity profiles. While a direct comparison with the peptide antagonist JKC-301 is hampered by the lack of public data, compounds like Ambrisentan and Atrasentan have demonstrated high selectivity for the ET-A receptor, which may offer a therapeutic advantage by sparing the potentially beneficial functions of the ET-B receptor. Dual antagonists such as Bosentan have also proven to be effective in clinical settings. The choice of an appropriate antagonist will depend on the specific therapeutic indication, the desired selectivity profile, and the pharmacokinetic properties required for effective treatment. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation and comparison of novel ET-A receptor antagonists.
Validating JKC-301: A Comparative Analysis with Genetic Knockdown of Endothelin Receptor Type A (ETR-A)
For Immediate Release
This guide provides a comparative analysis of the experimental results obtained with the ETR-A antagonist, JKC-301, and those from genetic knockdown of the ETR-A gene. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to validate the on-target effects of JKC-301.
Introduction
Endothelin Receptor Type A (ETR-A), also known as EDNRA, is a G protein-coupled receptor that plays a crucial role in vasoconstriction and cell proliferation. Its signaling pathway is implicated in various physiological processes, including ovarian function. Pharmacological inhibition of ETR-A with molecules like JKC-301 is a key strategy in preclinical research. To validate that the observed effects of such compounds are due to specific ETR-A targeting, a comparison with genetic knockdown or knockout of the ETR-A gene is essential. This guide summarizes the available data from both approaches, focusing on the impact on ovulation in mouse models.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following table summarizes the quantitative data from studies utilizing either the ETR-A antagonist JKC-301 or a granulosa cell-specific knockout of the ETR-A gene.
| Parameter | Pharmacological Inhibition with JKC-301 | Genetic Knockdown (Granulosa Cell-Specific ETR-A Knockout) | Reference |
| Experimental Model | Superovulated CD-1 Mice | Granulosa cell-specific ETR-A knockout mice (gcETaKO) | [1],[2] |
| Primary Endpoint | Number of Released Oocytes | Fertility, Number of Ovulated Oocytes, Oocyte Maturation Rate | [1][2] |
| Quantitative Outcome | ~25% statistically significant reduction in the number of released oocytes compared to vehicle-treated controls. | Decreased fertility observed. The number of ovulated oocytes was not significantly decreased; however, the maturation rate of the ovulated oocytes was reduced. | [1][2] |
Experimental Protocols
Pharmacological Inhibition with JKC-301
Objective: To assess the impact of the ETR-A specific inhibitor, JKC-301, on ovulation in a superovulation mouse model[1].
Animal Model: Immature CD-1 mice[1].
Superovulation Induction: Superovulation was induced in the mice[1].
Drug Administration:
-
JKC-301 was administered via intraperitoneal (ip) injection at a dose of 10 mg/kg body weight[1].
-
The injection was given 6 hours after priming with human chorionic gonadotropin (hCG)[1].
Endpoint Measurement:
-
The number of released oocytes was counted 18 hours after the hCG injection[1].
Statistical Analysis:
-
Data were rank-transformed and analyzed using ANOVA followed by Dunnett's one-sided test[1].
Genetic Knockdown of ETR-A (Granulosa Cell-Specific Knockout)
Objective: To determine the effect of granulosa cell-specific deletion of the ETR-A gene on female fertility and ovulation[2].
Animal Model:
-
Generation of granulosa cell-specific ETR-A knockout mice (gcETaKO; ETaflox/-․Amhr2Cre) by breeding ETaflox/- mice with Amhr2Cre mice[2].
-
Wild-type littermates (ETaflox/flox and ETaflox/-) were used as controls[2].
Fertility Assessment:
-
Normal breeding was performed to assess the overall fertility of the gcETaKO mice[2].
Superovulation and Oocyte Analysis:
-
Superovulation was induced in gcETaKO and wild-type mice[2].
-
The number of ovulated oocytes was counted[2].
-
The maturation rates of the collected oocytes were determined[2].
Mandatory Visualization
Signaling Pathway of Endothelin Receptor Type A (ETR-A)
Experimental Workflow: JKC-301 vs. ETR-A Knockdown
Discussion
The data presented demonstrate that both pharmacological inhibition of ETR-A with JKC-301 and genetic knockout of the ETR-A gene in granulosa cells impact ovarian function in mice. JKC-301 administration leads to a quantifiable and statistically significant reduction in the number of ovulated oocytes, providing strong evidence for its inhibitory effect on ovulation[1].
The granulosa cell-specific ETR-A knockout mouse model also shows a reproductive deficit, characterized by decreased overall fertility and a lower maturation rate of ovulated oocytes[2]. While the study on this knockout model did not report a statistically significant decrease in the number of ovulated oocytes, the observed sub-fertility phenotype is consistent with a role for ETR-A in successful reproduction[2]. The discrepancy in the magnitude of the effect on oocyte number could be due to several factors, including compensatory mechanisms in the knockout model that are not present during acute pharmacological inhibition, or the specific roles of ETR-A in different ovarian cell types.
Conclusion
The experimental results from the use of the ETR-A antagonist JKC-301 align with the phenotype observed in mice with a genetic deletion of ETR-A in granulosa cells. Both approaches point to the importance of ETR-A signaling in normal ovarian function and fertility. The ~25% reduction in ovulation with JKC-301 provides a quantitative benchmark for its in vivo efficacy. The reproductive deficits in the ETR-A knockout mice, although qualitatively described in terms of ovulation count, corroborate the on-target effect of JKC-301. These findings collectively validate JKC-301 as a specific and effective tool for studying the physiological roles of ETR-A.
References
A Comparative Guide: siRNA-Mediated Knockdown of the Endothelin A Receptor versus the Small Molecule Antagonist JKC-301
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two distinct methodologies for inhibiting the endothelin A receptor (ETAR): small interfering RNA (siRNA)-mediated knockdown and the selective small molecule antagonist, JKC-301. Both approaches aim to disrupt the signaling cascade initiated by the potent vasoconstrictor endothelin-1 (ET-1), a pathway implicated in numerous physiological and pathological processes, including cardiovascular diseases and cancer. This document outlines the mechanisms of action, presents available quantitative data, details experimental protocols, and provides visualizations to aid in the selection of the most appropriate tool for specific research needs.
At a Glance: Key Differences
| Feature | siRNA-Mediated Knockdown of ETAR | JKC-301 |
| Mechanism of Action | Post-transcriptional gene silencing by degrading ETAR mRNA. | Competitive antagonism at the ETAR protein, blocking ET-1 binding. |
| Target Molecule | Endothelin A Receptor (EDNRA) mRNA | Endothelin A Receptor (ETAR) protein |
| Mode of Inhibition | Reduction of total ETAR protein expression. | Inhibition of ETAR activity. |
| Typical Efficacy | >70-90% reduction in target mRNA/protein levels in vitro. | In vivo, a 10 mg/kg dose in mice resulted in a ~25% reduction in ovulation.[1] |
| Onset of Action | Slower, typically 24-72 hours to observe significant protein reduction. | Rapid, dependent on pharmacokinetic properties. |
| Duration of Effect | Transient, lasting several days in vitro depending on cell division. | Dependent on the half-life and clearance of the compound. |
| Specificity | High sequence-dependent specificity; potential for off-target effects due to partial sequence homology. | High selectivity for ETAR over ETBR; potential for off-target effects on other proteins. |
| Cellular Impact | Removes the entire protein scaffold, potentially disrupting protein-protein interactions.[2] | Blocks the ligand-binding site, potentially leaving the protein scaffold intact for other interactions.[2] |
Delving Deeper: Mechanism of Action and Signaling Pathway
The endothelin A receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand endothelin-1, activates downstream signaling pathways primarily through Gq and Gs proteins. This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium. These events contribute to processes such as vasoconstriction, cell proliferation, and inflammation.
siRNA-mediated knockdown targets the messenger RNA (mRNA) of the EDNRA gene. The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the complementary ETAR mRNA. This degradation of the mRNA prevents its translation into protein, thereby reducing the total cellular level of the ETAR protein.
JKC-301 , a pentapeptide (Asp-Pro-Ile-Leu-Trp), acts as a selective antagonist of the endothelin A receptor. It competitively binds to the receptor, physically obstructing the binding of the endogenous ligand, ET-1. This direct inhibition at the protein level prevents the conformational changes necessary for receptor activation and downstream signaling, without altering the total amount of receptor protein present in the cell.
Quantitative Performance Data
Table 1: Performance of siRNA-Mediated ETAR Knockdown
| Parameter | Typical Result | Method of Quantification |
| mRNA Knockdown | >70% | Quantitative Real-Time PCR (qPCR) |
| Protein Knockdown | >70% | Western Blot |
| Phenotypic Effect | Dependent on cell type and assay | Varies |
Note: The actual knockdown efficiency can vary depending on the siRNA sequence, transfection reagent, cell type, and experimental conditions.
Table 2: Performance of JKC-301
| Parameter | Reported Result | Method of Quantification |
| In Vivo Efficacy | ~25% reduction in ovulation in mice at 10 mg/kg | Oocyte counting[1] |
| In Vitro Potency (IC50/Ki) | Data not available in public literature | Radioligand binding assay / Functional assay |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ETAR in Cultured Cells
This protocol provides a general workflow for transfecting cultured cells with siRNA to achieve ETAR knockdown. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.
Key Steps:
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the ETAR-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours post-transfection. The optimal time will depend on the half-life of the ETAR protein.
-
Validation of Knockdown:
-
qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR using primers specific for the EDNRA gene and a housekeeping gene for normalization.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for ETAR and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: In Vitro Inhibition of ETAR with JKC-301
This protocol describes a general method for assessing the inhibitory effect of JKC-301 on ET-1-induced cellular responses, such as calcium mobilization.
-
Cell Culture: Culture cells endogenously expressing ETAR or transfected to express ETAR.
-
Cell Loading (for Calcium Assay): Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of JKC-301 or vehicle control for a specified period.
-
Stimulation: Add a known concentration of ET-1 to stimulate the cells.
-
Measurement: Measure the cellular response (e.g., change in fluorescence intensity for a calcium assay) using a plate reader or fluorescence microscope.
-
Data Analysis: Plot the response against the concentration of JKC-301 to determine the IC50 value.
Choosing the Right Tool: A Summary of Considerations
The choice between siRNA-mediated knockdown and a small molecule inhibitor like JKC-301 depends on the specific research question.
Use siRNA-mediated knockdown when:
-
The goal is to understand the function of the ETAR protein in its entirety, including its potential scaffolding roles in protein-protein interactions.[2]
-
A long-lasting but transient reduction in protein level is desired.
-
Studying the effects of reduced gene dosage.
Use JKC-301 when:
-
The aim is to specifically block the ligand-binding activity of ETAR without affecting the protein's presence.
-
A rapid and reversible inhibition of ETAR signaling is required.
-
The experimental system is in vivo or in a context where transfection is not feasible.
Conclusion
Both siRNA-mediated knockdown and the selective antagonist JKC-301 are valuable tools for interrogating the function of the endothelin A receptor. They operate through fundamentally different mechanisms, leading to distinct cellular consequences that must be considered when designing experiments and interpreting results. While siRNA offers a way to probe the effects of the complete absence of the ETAR protein, JKC-301 provides a means to acutely and specifically block its ligand-activated signaling. A comprehensive understanding of ETAR's role in a given biological system may be best achieved by employing both of these complementary approaches.
References
Comparative Analysis of Peptide vs. Non-Peptide Endothelin Receptor-A (ETR-A) Inhibitors
A Guide for Researchers in Drug Development
The endothelin (ET) system, particularly the endothelin-A receptor (ETR-A), plays a crucial role in vasoconstriction and cell proliferation.[1][2] Its dysregulation is implicated in various cardiovascular and proliferative diseases, making it a prime target for therapeutic intervention.[3][4] Inhibitors of ETR-A are broadly classified into two major categories: peptide and non-peptide antagonists. While both aim to block the detrimental effects of endothelin-1 (ET-1), they exhibit significant differences in their pharmacological profiles.
This guide provides a comparative analysis of these two classes of inhibitors, offering insights into their binding affinities, selectivity, and pharmacokinetic properties, supported by experimental data and methodologies.
General Characteristics
Peptide ETR-A Antagonists were among the first to be developed and have been instrumental in characterizing the roles of endothelin receptors.[5][6][7] A notable example is BQ-123, a selective ETR-A antagonist.[8] These peptide-based inhibitors are often highly potent and selective. However, their therapeutic application is limited due to poor oral bioavailability, rapid degradation by proteases, and short plasma half-lives, typically necessitating intravenous administration.[5][9]
Non-Peptide ETR-A Antagonists were developed to overcome the pharmacokinetic limitations of their peptide counterparts.[5] Compounds like Ambrisentan, Sitaxsentan, and Bosentan are orally active and have become mainstays in the treatment of conditions such as pulmonary arterial hypertension (PAH).[10][11][12][13] They generally possess improved metabolic stability and longer half-lives, making them suitable for chronic oral administration.
Quantitative Comparison of ETR-A Inhibitors
The following table summarizes key quantitative data for representative peptide and non-peptide ETR-A inhibitors, highlighting differences in binding affinity and selectivity.
| Inhibitor | Class | Target(s) | Binding Affinity (Ki or IC50) | Selectivity (ETR-A vs. ETR-B) | Key References |
| BQ-123 | Peptide | ETR-A | Ki: 1.4 nM (ETR-A) | ~2,500 to 1000-fold for ETR-A | [8] |
| Ambrisentan | Non-Peptide | ETR-A | Ki: 0.011 nM | >4000-fold for ETR-A | [14] |
| Sitaxsentan | Non-Peptide | ETR-A | - | ~6500-fold for ETR-A | [12] |
| Bosentan | Non-Peptide | ETR-A / ETR-B | Kd: 360 nM (human kidney) | Non-selective (~20:1 for ETR-A) | [15][16] |
Note: Binding affinities and selectivity can vary based on the assay conditions and tissue/cell types used.
Pharmacokinetic Properties: A Comparative Overview
| Property | Peptide Inhibitors (e.g., BQ-123) | Non-Peptide Inhibitors (e.g., Ambrisentan) |
| Oral Bioavailability | Very low due to enzymatic degradation in the GI tract.[5][9] | Generally high, designed for oral administration.[11] |
| Plasma Half-life | Short, due to rapid clearance and proteolysis.[5][9] | Longer, allowing for once or twice-daily dosing. |
| Metabolism | Primarily through proteolytic cleavage by peptidases.[9][17] | Often metabolized by cytochrome P450 (CYP) enzymes in the liver.[12] |
| Administration Route | Typically intravenous.[9] | Oral.[11] |
Visualizing Key Concepts
To better understand the context of ETR-A inhibition, the following diagrams illustrate the relevant signaling pathway, a general workflow for inhibitor screening, and a comparison of the inhibitor classes.
Caption: Simplified ETR-A signaling pathway upon ET-1 binding.
Caption: General experimental workflow for screening ETR-A inhibitors.
Caption: Core advantages and disadvantages of inhibitor classes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. Below are outlines for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the ETR-A.
-
Objective: To determine the inhibition constant (Ki) of peptide and non-peptide inhibitors.
-
Materials:
-
Cell membranes prepared from cells overexpressing human ETR-A (e.g., CHO or HEK293 cells).
-
Radioligand, typically [¹²⁵I]-ET-1.
-
Test inhibitors (peptide and non-peptide) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the unlabeled test inhibitor.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Data are analyzed using non-linear regression to calculate the IC50 value (the concentration of inhibitor that displaces 50% of the specific binding).
-
Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the ET-1-induced intracellular calcium release, a key event in ETR-A signaling.
-
Objective: To assess the functional potency of inhibitors by measuring their ability to block ETR-A-mediated signaling.
-
Materials:
-
Whole cells expressing ETR-A.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1 (agonist).
-
Test inhibitors.
-
A fluorescence plate reader or microscope capable of kinetic measurements.
-
-
Protocol:
-
Culture ETR-A expressing cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of ET-1 (typically the EC80 concentration).
-
Immediately measure the change in intracellular calcium concentration by monitoring fluorescence over time.
-
The inhibitory effect is calculated as the percentage reduction in the ET-1-induced calcium signal.
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The choice between peptide and non-peptide ETR-A inhibitors depends heavily on the research or clinical context. Peptide antagonists like BQ-123 remain invaluable as research tools for in vitro and acute in vivo studies due to their high selectivity and potency.[5] However, for therapeutic applications requiring chronic administration, the superior pharmacokinetic properties of non-peptide antagonists, such as oral bioavailability and longer half-lives, make them the preferred clinical choice.[5][18] The development of non-peptide inhibitors represents a significant advancement, enabling the effective long-term management of diseases like PAH. Future research may focus on developing non-peptide antagonists with even greater selectivity to minimize potential side effects associated with off-target receptor interactions.
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]
- 4. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide and non-peptide antagonists targeting endothelin receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide-and-non-peptide-antagonists-targeting-endothelin-receptors-in-physiology-and-pathology - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ambrisentan, a non-peptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of transition from sitaxsentan to ambrisentan in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of transition from sitaxsentan to ambrisentan in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of peptide and nonpeptide antagonists in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Evaluating the Specificity of JKC-301 in Blocking ETR-A Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of JKC-301 as a competitive antagonist for the Endothelin-A (ETR-A) receptor. To offer a comprehensive analysis, its performance is compared with other well-characterized endothelin receptor antagonists. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Introduction to ETR-A Signaling and its Inhibition
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. It consists of three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the Endothelin-A (ETR-A) and Endothelin-B (ETR-B) receptors. ETR-A is primarily found on smooth muscle cells and mediates vasoconstriction and cell growth. Consequently, selective blockade of ETR-A signaling is a key therapeutic strategy for various cardiovascular and proliferative diseases.
JKC-301 is a peptide-based competitive antagonist designed to selectively inhibit the ETR-A signaling pathway. Understanding its specificity is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide evaluates the specificity of JKC-301 by comparing it with established selective antagonists for both ETR-A and ETR-B.
Comparative Analysis of Receptor Antagonist Specificity
The specificity of an antagonist is quantitatively assessed by comparing its binding affinity (Ki) or functional inhibition (IC50) for its target receptor versus other receptors. A higher ratio of Ki or IC50 for the off-target receptor (e.g., ETR-B) to the on-target receptor (ETR-A) indicates greater selectivity.
Table 1: Quantitative Comparison of Endothelin Receptor Antagonist Selectivity
| Compound | Target Receptor | ETR-A Ki (nM) | ETR-B Ki (nM) | ETR-A IC50 (nM) | ETR-B IC50 (µM) | Selectivity (ETR-B Ki / ETR-A Ki) |
| JKC-301 | ETR-A | Data not available | Data not available | Data not available | Data not available | Data not available |
| BQ-123 | ETR-A | 1.4 | 1500 | 7.3 | 18 | ~1071 |
| BQ-788 | ETR-B | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The IC50 values for BQ-123 are from in vitro studies and may vary depending on the specific assay conditions.
ETR-A Signaling Pathway
The binding of endothelin-1 (ET-1) to the ETR-A receptor initiates a cascade of intracellular events. As a G protein-coupled receptor, ETR-A primarily couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including vasoconstriction and proliferation.
Caption: ETR-A signaling pathway and the inhibitory action of JKC-301.
Experimental Protocols
To evaluate the specificity of an ETR-A antagonist like JKC-301, two primary types of in vitro assays are typically employed: competitive binding assays and functional assays such as calcium mobilization assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., JKC-301) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of JKC-301 for ETR-A and ETR-B.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing either human ETR-A or ETR-B.
-
Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.
-
Determine the protein concentration of the membrane preparations.
-
-
Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).
-
Add increasing concentrations of the unlabeled competitor compound (JKC-301, BQ-123, or BQ-788).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (e.g., ET-1).
Objective: To determine the functional inhibitory potency (IC50) of JKC-301 at ETR-A and ETR-B.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cell lines stably expressing either human ETR-A or ETR-B in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the antagonist (JKC-301, BQ-123, or BQ-788) to the wells and incubate.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of the agonist (ET-1) into each well.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist-induced calcium response as a function of the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
-
Caption: Workflow for a calcium mobilization assay.
Conclusion
JKC-301 is positioned as a selective antagonist for the ETR-A receptor. While direct, publicly available quantitative data on its binding affinity and functional inhibition across endothelin receptor subtypes is limited, a comprehensive evaluation of its specificity would necessitate the experimental protocols outlined in this guide. For a definitive assessment of JKC-301's specificity, it is crucial to perform head-to-head comparative studies against well-characterized antagonists like BQ-123 and BQ-788. The resulting quantitative data (Ki and IC50 values) would enable a precise determination of its selectivity profile and its suitability for therapeutic applications targeting ETR-A mediated pathologies. Researchers are encouraged to perform these assays to generate the data required for a complete and objective comparison.
Safety Operating Guide
Navigating the Disposal of JKC 301: A Guide for Laboratory Professionals
Identifying and managing the disposal of specialized research chemicals is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for JKC 301, a selective Endothelin A receptor antagonist, ensuring the safety of personnel and the protection of the environment.
Understanding this compound: Key Data
A summary of the known properties of this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Citation |
| Chemical Name | This compound | |
| Synonym | Cyclo({d-Asp}-...) | |
| CAS Number | 136553-96-3 | |
| Molecular Formula | C32H44N6O7 | |
| Molecular Weight | 624.73 g/mol | |
| Bioactivity | Selective Endothelin A receptor antagonist |
Experimental Protocols for Disposal
The disposal of this compound, as with most research-grade organic compounds, should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles to protect from splashes.
-
A laboratory coat to shield skin and clothing.
-
Nitrile gloves to prevent dermal contact.
-
Closed-toe shoes are mandatory in the laboratory environment.
-
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, as well as consumables lightly contaminated with it (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible hazardous waste container for organic liquids. Do not mix with other waste streams unless compatibility has been verified. Halogenated and non-halogenated solvent wastes should be kept separate.
-
-
Container Management:
-
Use only containers approved for hazardous chemical waste. The original container, if in good condition, is often a suitable choice.
-
The container must be securely capped at all times, except when adding waste.
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound and for handling unknown research chemicals.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling JKC 301
Disclaimer: A specific Safety Data Sheet (SDS) for JKC 301, a selective Endothelin A receptor antagonist, is not publicly available. This guide is based on the safety protocols for structurally and functionally similar endothelin receptor antagonists, such as Bosentan, Macitentan, and Ambrisentan. It is imperative to handle this compound with caution and to supplement this information with a thorough internal risk assessment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) standards. Provides protection against splashes and airborne particles. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Follow proper glove removal technique to avoid skin contact. |
| Body | Laboratory Coat / Protective Clothing | Wear a fully buttoned lab coat. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Recommended when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.
Storage:
-
Container: Keep the container tightly sealed.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Access: Store in a secure, locked location with access restricted to authorized personnel.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
Waste Collection:
-
Collect waste this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.
Disposal Method:
-
Waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Signaling Pathway: General Mechanism of Endothelin Receptor Antagonists
This compound is a selective Endothelin A (ETA) receptor antagonist. The diagram below provides a simplified overview of the signaling pathway affected by this class of compounds. Endothelin-1 (ET-1) binding to the ETA receptor on smooth muscle cells leads to vasoconstriction. This compound blocks this interaction, leading to vasodilation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
